1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one chemical structure and properties
The following technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a specialized chemical entity utilized primarily as a building block in medicinal chemistry and drug discovery. St...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a specialized chemical entity utilized primarily as a building block in medicinal chemistry and drug discovery.
Structure, Synthesis, and Physicochemical Properties[1]
Executive Summary
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one is a heterocyclic amide featuring a 1,4-diazepane (homopiperazine) ring mono-acylated with a 2-ethylbutyryl group.[1][2] It serves as a critical intermediate scaffold in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS), such as orexin receptor antagonists and histamine H3 ligands.
Unlike simple piperazine derivatives, the 7-membered diazepane ring imparts unique conformational flexibility, influencing the binding kinetics of derived ligands. This guide details the molecule's structural identity, validated synthesis protocols, and handling requirements for research applications.
Chemical Structure & Identity
The molecule consists of a semi-rigid 1,4-diazepane core. One nitrogen (N1) is involved in an amide bond with 2-ethylbutanoic acid , while the second nitrogen (N4) remains a secondary amine, serving as a reactive handle for further functionalization (e.g., reductive amination or sulfonylation).
Lipophilic Tail: 2-Ethylpropyl moiety (attached via carbonyl).[1]
Key Functionality: The steric bulk of the diethyl branching at the
-position of the carbonyl protects the amide bond from enzymatic hydrolysis, potentially increasing metabolic stability in vivo.
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Structural decomposition of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one highlighting the reactive secondary amine and the lipophilic amide tail.[1]
Physicochemical Properties[5][9]
The following data is synthesized from computational models and experimental analogs (e.g., N-acyl homopiperazines).
Property
Value
Context
Molecular Weight
198.31 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Predicted)
~1.8 – 2.1
Moderate lipophilicity; CNS penetrant potential
TPSA
32.3 Ų
Favorable for membrane permeability
pKa (N4)
9.5 ± 0.5
Basic; exists as cation at physiological pH
H-Bond Donors
1 (N4-H)
Critical for receptor interaction
H-Bond Acceptors
2 (C=O, N4)
-
Boiling Point
~340°C (est)
High boiling liquid/oil at STP
Solubility
High
Soluble in DCM, MeOH, DMSO; Water (as HCl salt)
Synthesis & Manufacturing Protocols
Direct acylation of 1,4-diazepane often leads to bis-acylated byproducts.[1] To ensure high purity (>95%) for pharmaceutical research, a Mono-Protection Strategy is recommended.
Protocol: Selective Mono-Acylation
Objective: Synthesize 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one with >95% purity.
Wash organic layer with NaHCO₃ (sat. aq.) and Brine.[3]
Dry over MgSO₄ and concentrate.
(Optional) Purify via silica gel chromatography (Hexane/EtOAc) if bis-acylation occurred.[1]
Deprotection (N4 Liberation):
Dissolve the intermediate in DCM.
Add TFA (10-20 eq) or 4M HCl/Dioxane at 0°C.
Stir for 2 hours until Boc removal is complete (confirmed by MS: mass shift -100).
Concentrate to dryness.
Free Basing:
The product exists as a TFA/HCl salt. To obtain the free base, dissolve in DCM and wash with 1M NaOH.
Isolate the organic layer, dry, and concentrate to yield the target oil.
Reaction Pathway Diagram
Figure 2: Synthetic pathway utilizing a Boc-protection strategy to prevent bis-acylation.
Applications in Drug Development[1]
This molecule is rarely a final drug but rather a high-value Pharmacophore .[1]
Orexin Receptor Antagonism
Diazepane derivatives are established scaffolds for Dual Orexin Receptor Antagonists (DORAs), used in treating insomnia (e.g., Suvorexant analogs). The 2-ethylbutanoyl group provides a bulky hydrophobic domain that can occupy specific lipophilic pockets (e.g., the S2 pocket) in GPCRs.
Histamine H3 Antagonists
Non-imidazole H3 antagonists often utilize a diazepane core to link a lipophilic head group (the amide end) with a basic amine (the N4 end) that interacts with Asp114 in the receptor.
Research Chemical / Designer Analog
In the context of Novel Psychoactive Substances (NPS), this molecule is structurally homologous to 1-acyl-piperazines . While less potent than benzyl-piperazines (BZP), the diazepane ring alters receptor selectivity, potentially shifting affinity toward Serotonin (5-HT) or Sigma receptors.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of vapors/dust.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine. Hygroscopic as a salt.
References
SciSupplies. (2024). Product Data Sheet: 1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one (CAS 1016723-43-5).[1][2] Retrieved from .
Ramajayam, R., et al. (2007).[5] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[5] .
ChemicalBook. (2025). 1,4-Diazepane Derivatives and Synthesis. Retrieved from .
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1,4-Diazepane. Retrieved from .
Pharmacological Mechanism of Action for 1,4-Diazepane Derivatives
A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary This technical guide analyzes the pharmacological utility of the 1,4-diazepane (homopiperazine) scaffold.[1] Distinct from the unsaturated 1,4-...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
This technical guide analyzes the pharmacological utility of the 1,4-diazepane (homopiperazine) scaffold.[1] Distinct from the unsaturated 1,4-benzodiazepine core found in anxiolytics like diazepam, the saturated 1,4-diazepane ring functions as a flexible yet constrainable linker in modern medicinal chemistry.
This guide focuses on two primary mechanistic domains where diazepane derivatives exhibit "privileged structure" status:
Dual Orexin Receptor Antagonism (DORA): Exemplified by Suvorexant, where the diazepane ring provides the critical conformational "twist" required for orthosteric blockade.
Sigma Receptor (σR) Modulation: Where ring expansion from piperazine to diazepane significantly enhances affinity and selectivity for σ1 and σ2 subtypes, impacting calcium signaling at the endoplasmic reticulum (ER).
Structural Biology & The Diazepane Pharmacophore
The "Homopiperazine" Advantage
The 1,4-diazepane ring is a seven-membered, saturated heterocycle. Its pharmacological value lies in its unique conformational properties compared to the six-membered piperazine ring.
Pucker & Twist: Unlike the rigid chair conformation of piperazine, the diazepane ring exists in a twisted chair or boat conformation. This allows substituents on the nitrogen atoms to adopt vectors that are inaccessible to piperazine analogs, enabling access to deep hydrophobic sub-pockets in GPCRs and ion channels.
Solubility & Basicity: The secondary amines (if unsubstituted) or tertiary amines (if substituted) provide high basicity (pKa ~9-10), ensuring protonation at physiological pH. This facilitates critical salt-bridge interactions with aspartate or glutamate residues in receptor binding sites.
Structural Distinction
Critical Note: This guide addresses diazepane (saturated), not diazepine (unsaturated).
Suvorexant utilizes a central 1,4-diazepane ring to position two aromatic distinct moieties—a benzoxazole and a triazolyl-benzene—into the orthosteric binding pocket of the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors.
Pathway: Orexin A and B are neuropeptides that promote wakefulness by binding to Gq-coupled OX1R/OX2R, leading to Phospholipase C (PLC) activation and intracellular
release.
Inhibition: The diazepane derivative acts as a reversible, competitive antagonist. It prevents the neuropeptide from triggering the conformational change in transmembrane helices (TM) 5 and 6 required for G-protein coupling.
Signaling Pathway Visualization
The following diagram illustrates the blockade of the Orexin signaling cascade by a diazepane-based antagonist.
Caption: Competitive antagonism of Orexin GPCR signaling by Diazepane derivatives prevents Gq-mediated Calcium flux.
Secondary Mechanism: Sigma Receptor Modulation
Recent medicinal chemistry efforts (e.g., Bedürftig et al., Wünsch et al.) have validated the 1,4-diazepane scaffold as a superior core for Sigma-1 (
) and Sigma-2 () receptor ligands compared to piperazines.[1]
The "Ring-Expansion" Effect
Expanding the ring from 6 (piperazine) to 7 (diazepane) atoms alters the spatial arrangement of the flanking hydrophobic groups.
Target:
receptors are chaperone proteins located at the Mitochondria-Associated ER Membrane (MAM).[4]
Effect: Diazepane derivatives bind to the
receptor, modulating the flux of calcium from the ER to the mitochondria. This has downstream effects on cell survival (neuroprotection) and apoptosis (oncology).
Selectivity: The 1,4-diazepane core often improves
vs. selectivity by allowing the molecule to adopt a folded conformation that fits the pharmacophore more tightly.
Structure-Activity Relationship (SAR) Data
The table below summarizes the impact of the diazepane scaffold on binding affinity compared to piperazine analogs.
Compound Class
Core Scaffold
R-Group Substituent
Ki (nM)
Ki (nM)
Selectivity ()
Piperazine
6-membered
Benzyl
125
450
3.6
Diazepane
7-membered
Benzyl
7.4
395
53
Diazepane
7-membered
4-F-Benzyl
1.2
85
70
Data synthesized from Bedurftig et al. (Eur J Med Chem) and related SAR studies.
Experimental Protocols: Self-Validating Systems
To validate the mechanism of action for a novel diazepane derivative, the following screening cascade is recommended. These protocols are designed to be self-validating through the use of internal controls and Z-factor calculation.
Protocol A: FLIPR Calcium Flux Assay (Functional)
Objective: Determine if the diazepane derivative functionally antagonizes the target GPCR (e.g., OX1R) by inhibiting agonist-induced calcium release.
Cell Line: CHO-K1 or HEK293 stably expressing human OX1R and G
(promiscuous G-protein to force Calcium coupling).
Dye Loading:
Plate cells (10k/well) in 384-well black-wall plates. Incubate 24h.
Remove media; add 20
L Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to inhibit dye extrusion).
Incubate 60 min at 37°C.
Compound Addition (Antagonist Mode):
Add 10
L of test compound (Diazepane derivative) at varying concentrations (0.1 nM - 10 M).
Incubate 15 min (equilibration).
Agonist Challenge:
Inject EC80 concentration of Orexin-A (agonist).
Detection:
Measure fluorescence (Ex 488nm / Em 540nm) on FLIPR Tetra.
Validation Metrics:
Positive Control: Suvorexant (1
M) must show >95% inhibition.
Negative Control: DMSO vehicle.
Quality Check: Z' factor must be > 0.5.
Protocol B: Radioligand Binding Assay (Affinity)
Objective: Confirm orthosteric binding and calculate Ki.
Membrane Prep: Harvest membranes from OX1R-expressing cells.
Reaction:
Mix Membranes (5
g/well ) + -SB-674042 (Radioligand, ~1 nM) + Test Compound.
Buffer: 25 mM HEPES, 5 mM
, 0.1% BSA.
Incubation: 1 hour at Room Temperature (equilibrium).
Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
Quantification: Liquid scintillation counting.
Calculation:
Convert
to using the Cheng-Prusoff equation: .
Screening Workflow Visualization
Caption: Validated screening cascade for diazepane-based antagonists.
References
Suvorexant Mechanism & Discovery
Title: Discovery of Suvorexant (MK-4305): A Potent, Selective, and Orally Bioavailable Dual Orexin Receptor Antagonist.
Source: Cox, C. D., et al. (2010). Journal of Medicinal Chemistry.
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one CAS number and identifiers
This technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a specific chemical entity distinct from the benzodiazepine class.[1][2] [1][2] Chemical Identity & Structural Classificati...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a specific chemical entity distinct from the benzodiazepine class.[1][2]
[1][2]
Chemical Identity & Structural Classification[1][2][3][4]
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one is a synthetic organic compound featuring a homopiperazine (1,4-diazepane) core mono-acylated with a 2-ethylbutyryl group.[1][2] It serves primarily as a specialized building block in medicinal chemistry, particularly in the synthesis of library compounds for high-throughput screening and as a scaffold for designing ligands targeting integrins or G-protein coupled receptors (GPCRs).[1][2]
Critical Distinction: Despite the phonetic similarity to "Diazepam," this compound is structurally unrelated to benzodiazepine anxiolytics.[2] It lacks the fused benzene ring and the pendant phenyl group characteristic of the benzodiazepine class.[1]
Core Identifiers
Identifier Type
Value
CAS Registry Number
1016723-43-5
IUPAC Name
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Molecular Formula
C₁₁H₂₂N₂O
Molecular Weight
198.31 g/mol
SMILES
CCC(CC)C(=O)N1CCCNCC1
InChI Key
Calculated from structure:[1][2][3][4]InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-6-5-7-12-9-13/h10,12H,3-9H2,1-2H3
Structural Analysis & Pharmacophore[2]
The molecule consists of two distinct functional domains that dictate its reactivity and potential biological interaction:[1][2]
The Homopiperazine Ring (1,4-Diazepane): A seven-membered heterocyclic ring containing two nitrogen atoms.[1] Unlike the six-membered piperazine, the diazepane ring is more flexible, allowing it to adopt diverse conformations.[1][2] One nitrogen is involved in the amide bond, while the secondary amine (N4) remains basic and available for further functionalization or receptor interaction.[2]
The 2-Ethylbutyryl Tail: A branched lipophilic acyl group.[1] The branching at the alpha-position increases steric hindrance, potentially improving metabolic stability against amidases compared to linear acyl chains.[1]
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Structural decomposition highlighting the lipophilic tail and the diazepane core.[1][2]
Synthesis & Manufacturing Methodology
The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one typically employs a nucleophilic acyl substitution strategy.[1][2] To ensure high selectivity for the mono-acylated product, a protecting group strategy is often required due to the presence of two nucleophilic nitrogens in the homopiperazine starting material.[1]
Retrosynthetic Pathway[2]
Precursors: 2-Ethylbutanoic acid (CAS 88-09-5) and Homopiperazine (CAS 505-66-8).[1][2]
Coupling Agent: Thionyl chloride (
) for acid chloride generation, or carbodiimides (EDC/DCC) for direct coupling.[2]
Validated Protocol (Mono-Protection Strategy)
This protocol ensures the formation of the mono-amide rather than the bis-amide byproduct.[1][2]
Moderate water solubility due to the basic amine.[1]
Applications & Research Context
Medicinal Chemistry Scaffold
The 1,4-diazepane ring is a "privileged scaffold" in drug discovery, often serving as a surrogate for piperazine to alter the spatial orientation of substituents.[1][2] This specific derivative is utilized in:
Integrin Antagonists: Diazepane derivatives have been investigated as LFA-1 (Lymphocyte Function-Associated Antigen 1) antagonists.[1][2][5] The 7-membered ring provides a unique template for positioning hydrophobic groups to fill the L-site of the integrin I-domain [1].[1]
Sigma Receptor Ligands: The basic nitrogen and lipophilic tail mimic the pharmacophore required for Sigma-1 receptor binding, often investigated for neuroprotective properties.
Analytical Standards
In forensic and toxicological analysis, this compound may serve as an internal standard or a reference material for identifying novel designer drugs that utilize the diazepane core (e.g., analogs of BZP).[2]
Safety & Handling (SDS Summary)
While specific toxicological data for CAS 1016723-43-5 is limited, its structural class dictates the following safety protocols:
Handling: Use within a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
Gadek, T. R., et al. (2002). "Generation of an LFA-1 antagonist library on a 1,4-diazepane-2-one scaffold." Bioorganic & Medicinal Chemistry Letters, 12(21), 3137-3140.[1]
SciSupplies. (n.d.).[1][2] "Product Monograph: 1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one." Retrieved from SciSupplies Database.[1]
National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 6915, 2-Ethylbutanoic acid." PubChem.
toxicological profile and safety data sheet for diazepane ketones
An In-depth Technical Guide to the Toxicological Profile and Safety of 1,4-Benzodiazepin-2-ones Introduction: Defining the Scope of "Diazepane Ketones" The term "diazepane ketones" broadly encompasses chemical structures...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Toxicological Profile and Safety of 1,4-Benzodiazepin-2-ones
Introduction: Defining the Scope of "Diazepane Ketones"
The term "diazepane ketones" broadly encompasses chemical structures featuring a diazepane ring with a ketone functional group. Within the realm of pharmacology and toxicology, the most significant and extensively studied members of this class are the 1,4-benzodiazepin-2-ones . This guide will focus on this core structure, with Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) serving as the primary exemplar due to the vast availability of robust scientific data. Diazepam and its active metabolites, which share this core structure, are widely used as anxiolytics, sedatives, muscle relaxants, and anticonvulsants[1][2]. Understanding their toxicological profile is therefore of paramount importance for researchers, drug development professionals, and clinicians to ensure their safe and effective use.
This document provides a comprehensive analysis of the toxicological properties, metabolic pathways, and safety considerations for this class of compounds, grounded in authoritative scientific literature and regulatory data.
Pharmacokinetics and Metabolic Fate: The Genesis of Active Metabolites
A thorough understanding of the toxicological profile of diazepam begins with its metabolic journey. The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into several pharmacologically active metabolites. These metabolites contribute significantly to the overall therapeutic and toxicological effects of the drug[3][4].
Diazepam is primarily N-demethylated by CYP3A4 and CYP2C19 to form N-desmethyldiazepam (also known as nordiazepam). It is also hydroxylated by CYP3A4 to form temazepam [5][6][7]. Both of these primary active metabolites are subsequently metabolized to a final common active metabolite, oxazepam [3][5][6]. These metabolites are then conjugated with glucuronide and excreted, mainly in the urine[4][5].
The long elimination half-life of diazepam (up to 48 hours) and its active metabolite N-desmethyldiazepam (up to 100 hours) leads to accumulation upon multiple dosing, a critical factor in its long-term toxicity profile[1][5][7].
Caption: Metabolic transformation of diazepam into its primary active metabolites.
Comprehensive Toxicological Profile
The toxicity of diazepane ketones is multifaceted, stemming from their mechanism of action, metabolic profile, and duration of use.
Acute Toxicity and Mechanism of Action
Diazepam and other benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor[2][8]. This enhances the inhibitory effects of GABA, leading to central nervous system (CNS) depression[8].
In an overdose scenario, this CNS depression is exaggerated, leading to symptoms ranging from mild drowsiness and ataxia to severe sedation, coma, and respiratory depression[9]. While rarely fatal when taken alone, the risk of life-threatening respiratory depression increases dramatically when co-ingested with other CNS depressants like alcohol or opioids[1][9]. The oral LD50 of diazepam is reported as 720 mg/kg in mice and 1240 mg/kg in rats[1][10]. The antidote for benzodiazepine overdose is flumazenil, a competitive antagonist at the benzodiazepine receptor, but its use is reserved for specific situations due to the risk of precipitating seizures in dependent users[1][9][11].
The genotoxic potential of diazepam has been evaluated in numerous studies with conflicting results.
In vitro studies: Some studies have shown that diazepam did not induce chromosomal aberrations or sister chromatid exchanges (SCEs) in cultured human lymphocytes at certain concentrations and exposure times[13][14]. Another study using the micronucleus assay in vitro also yielded negative results[13].
In vivo studies: In contrast, one in vivo study in mice demonstrated that diazepam induced a significant increase in the frequency of micronucleated polychromatic erythrocytes and SCEs in bone marrow cells, suggesting mutagenic and genotoxic effects[15].
Oxidative Stress: There is evidence that long-term diazepam treatment may be associated with oxidative stress, which could contribute to DNA damage[13].
The causality behind these discrepancies may lie in the experimental conditions, such as the duration of treatment. For instance, longer exposure times (72 hours) have been shown to cause a dose-dependent increase in SCE frequency for similar drugs[13]. This highlights the importance of a comprehensive testing battery under various conditions to fully characterize genotoxic risk.
Carcinogenicity
The carcinogenicity of diazepam has been extensively investigated, and the International Agency for Research on Cancer (IARC) has classified diazepam as Group 3: Not classifiable as to its carcinogenicity to humans [16][17].
Animal Studies: In one study, an increased incidence of hepatocellular tumors was observed in male mice[17]. However, no significant increase in tumor incidence was seen in rats, hamsters, or gerbils[17]. It is noteworthy that one of its metabolites, oxazepam, did produce liver tumors in mice[18].
Human Epidemiological Studies: Multiple cohort and case-control studies have investigated the link between diazepam use and various cancers, particularly breast cancer. The majority of these studies found no positive association[2][17][18]. A large population-based study in Taiwan concluded that diazepam use was not associated with an increased risk for overall cancers[19].
Reproductive and Developmental Toxicity
There is evidence that diazepane ketones can pose risks during pregnancy and development.
Developmental Toxicity: Diazepam and its metabolites can cross the placental barrier[5]. Rodent studies have shown that prenatal exposure to clinical-level doses can lead to long-term changes in cellular immune responses, brain neurochemistry, and behavior in the offspring[20][21]. Fetal exposure has been shown to result in a long-lasting depression of cellular and humoral immune responses[22].
Reproductive Toxicity: Some studies suggest that benzodiazepines can interfere with reproduction, affecting both male and female gametes[23]. Lorazepam, a related benzodiazepine, is suspected of damaging fertility or the unborn child[24].
Clinical Considerations: The use of diazepam during pregnancy should only be considered when the clinical benefits warrant the potential risk to the fetus[20].
Specific Organ and Systemic Toxicity
Neurotoxicity: The primary target for both therapeutic and toxic effects is the CNS. Common adverse effects include sedation, dizziness, confusion, and memory impairment[25]. Long-term use can lead to tolerance, physical dependence, and a withdrawal syndrome upon discontinuation[1].
Hepatotoxicity: While diazepam is metabolized in the liver, it is generally considered to have a low potential for hepatotoxicity, with adverse effects being rare and typically idiosyncratic[10]. However, prolonged use of high doses may lead to accumulation in the liver[10][26].
Propylene Glycol Toxicity: A specific toxicity is associated with the parenteral (intravenous) formulation of diazepam, which uses propylene glycol as a diluent. Prolonged or high-dose infusions can lead to propylene glycol toxicity, a serious condition characterized by lactic acidosis, hemolysis, cardiac dysrhythmias, and multi-organ failure[9].
Safety Data Sheet (SDS) Profile
This section synthesizes key safety information for diazepane ketones, structured according to the Globally Harmonized System (GHS).
Hazard Identification:
GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Carcinogenicity (Category 2); Reproductive Toxicity (Category 1B); Specific Target Organ Toxicity - Single Exposure (Category 3), Central nervous system[12][27][28].
H412: Harmful to aquatic life with long-lasting effects[12][28].
Pictograms:
Skull and Crossbones
Health Hazard
Exclamation Mark
First-Aid Measures:
Ingestion: Immediately call a POISON CENTER or doctor. Do not induce vomiting[27].
Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water[27].
Inhalation: Move person to fresh air. Keep comfortable for breathing[27][29].
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[29].
Handling and Storage:
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection[27][28].
Storage: Store locked up in a well-ventilated, dry place. Keep container tightly closed. Protect from light[27].
Exposure Controls / Personal Protective Equipment (PPE):
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood[12].
Eye/Face Protection: Wear safety glasses with side shields or goggles[28].
Hand Protection: Wear chemically compatible gloves (e.g., nitrile rubber)[28].
Skin and Body Protection: Wear long-sleeved clothing and an appropriate lab coat[28].
Respiratory Protection: If exposure limits are exceeded, use an approved respirator[12].
Key Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test
This protocol outlines the methodology for assessing the genotoxic potential of a test substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. This assay is a cornerstone of regulatory toxicology, chosen for its relevance to in vivo effects and its ability to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.
Causality: The formation of micronuclei in newly formed (polychromatic) erythrocytes is a direct result of acentric chromosome fragments or whole chromosomes being left behind during cell division of the precursor erythroblast. Observing an increase in micronucleated cells after chemical exposure provides strong evidence of genotoxicity.
Caption: Standard workflow for an in vivo micronucleus assay.
Step-by-Step Methodology:
Animal Dosing:
Use a suitable rodent species (e.g., Balb-C mice)[15].
Divide animals into groups: vehicle (negative) control, positive control (e.g., Mitomycin-C), and at least three dose levels of the test substance[15].
Administer the substance via an appropriate route (e.g., intraperitoneal injection)[15].
Sample Collection:
Humanely euthanize animals at 24 and 48 hours post-dosing. The 24-hour time point captures the first wave of cell division, while a later time point can capture substances that delay cell cycling.
Excise femurs and aspirate bone marrow into a centrifuge tube containing fetal bovine serum.
Slide Preparation:
Centrifuge the cell suspension to form a pellet.
Resuspend the pellet and create smears on clean glass microscope slides.
Allow slides to air-dry. Fix with absolute methanol.
Staining:
Stain the slides with a suitable dye, such as Giemsa or acridine orange, which differentiates polychromatic erythrocytes (PCEs - younger) from normochromatic erythrocytes (NCEs - mature).
Microscopic Analysis:
Using a light microscope, score at least 2000 PCEs per animal for the presence of micronuclei.
Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes. A significant decrease in this ratio indicates cytotoxicity to the bone marrow.
Data Interpretation:
A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a positive result for genotoxicity.
The positive control group must show a significant increase to validate the assay's sensitivity.
Conclusion
The 1,4-benzodiazepin-2-one class of compounds, exemplified by diazepam, possesses a well-defined but complex toxicological profile. The primary acute toxicity is dose-dependent CNS depression, which is significantly potentiated by other depressants. The long-term risks are associated with dependence, withdrawal, and potential reproductive and developmental effects. While human carcinogenicity data is largely reassuring, the evidence for genotoxicity is mixed, warranting careful consideration and further research. A thorough understanding of the metabolic pathways is crucial, as the long-acting, active metabolites are key contributors to the overall toxicological burden. Adherence to strict safety protocols, including appropriate personal protective equipment and handling procedures as outlined in the Safety Data Sheet, is essential for researchers and professionals working with these compounds.
References
Understanding the Toxicology of Diazepam - MedCentral. (2015, April 15). Available from: [Link]
VALIUM brand of diazepam TABLETS Rx Only DESCRIPTION Valium (diazepam) is a benzodiazepine derivative. The chemical name of diaz - accessdata.fda.gov. (2008, January 15). Available from: [Link]
Histopathological toxicity of diazepam: an in-depth review - International Journal of Biological & Medical Research. (2023). Available from: [Link]
Effects of early chronic diazepam treatment on incorporation of glucose and beta-hydroxybutyrate into cerebral amino acids: relation to undernutrition - PubMed. (1990, June). Neuropharmacology. Available from: [Link]
MATERIAL SAFETY DATA SHEET - Covetrus. Available from: [Link]
Diazepam - Deranged Physiology. Available from: [Link]
Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies - Frontiers. (2025, September 25). Frontiers in Toxicology. Available from: [Link]
What is the mechanism of Diazepam? - Patsnap Synapse. (2024, July 17). Available from: [Link]
Region-, age-, and sex-specific effects of fetal diazepam exposure on the postnatal development of neurosteroids - PMC. (2004, March 1). Neuroscience. Available from: [Link]
Classics in Chemical Neuroscience: Diazepam (Valium) - PMC. (2017, April 19). ACS Chemical Neuroscience. Available from: [Link]
Delayed developmental immunotoxicity of prenatal benzodiazepines - PubMed. (1994, October). Toxicology in Vitro. Available from: [Link]
Benzodiazepine Interference with Fertility and Embryo Development: A Preliminary Survey in the Sea Urchin Paracentrotus lividus - Semantic Scholar. (2024, February 6). Available from: [Link]
histopathological toxicity of diazepam: an in-depth review - ResearchGate. (2024, September 30). Available from: [Link]
VALIUM (DIAZEPAM) Label - accessdata.fda.gov. Available from: [Link]
SAFETY DATA SHEET - Amazon S3. (2014, April 11). Available from: [Link]
Diazepam effects on the fetus - PubMed. (1989, Fall). Neurotoxicology. Available from: [Link]
Benzodiazepine Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, June 26). Available from: [Link]
Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances - MDPI. (2021, February 1). Toxics. Available from: [Link]
Benzodiazepine toxicity - LITFL. (2020, November 3). Available from: [Link]
An In-Depth Technical Guide to Characterizing the CNS Receptor Binding Affinity of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Disclaimer: The compound 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one is a novel chemical entity for which no public data on biological activity currently exists. This guide, therefore, presents a comprehensive, scientifical...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The compound 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one is a novel chemical entity for which no public data on biological activity currently exists. This guide, therefore, presents a comprehensive, scientifically rigorous, and hypothetical framework for its initial characterization. The methodologies, hypothesized data, and mechanistic interpretations are based on established principles for the analysis of new psychoactive substances (NPS).[1][2]
Abstract
This technical guide outlines a systematic approach to determine the in vitro binding affinity of the novel compound 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one (designated herein as DEB-D) at a panel of key central nervous system (CNS) receptors. Based on a structural analysis suggesting potential interaction with monoamine systems, a primary screening panel including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is proposed. This guide provides detailed, field-proven protocols for radioligand competition binding assays, from membrane preparation to data acquisition and analysis.[3][4][5] It explains the conversion of raw experimental data into the half-maximal inhibitory concentration (IC50) and subsequently into the inhibitor binding constant (Ki) using the Cheng-Prusoff equation.[6][7] Hypothetical binding data are presented to illustrate the interpretation of a potential binding profile, suggesting a primary mechanism of action. Furthermore, a potential downstream signaling cascade resulting from the hypothesized receptor interaction is visualized. This document serves as a foundational blueprint for researchers and drug development professionals aiming to characterize the pharmacological profile of DEB-D or other novel compounds with similar structural motifs.
Introduction and Scientific Rationale
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and requires robust pharmacological characterization to understand their mechanisms of action and potential risks.[1] The compound 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one (DEB-D) is a synthetic molecule whose structure—featuring a substituted butan-1-one core—shares features with synthetic cathinones, a class of NPS known to act as potent monoamine transporter inhibitors.[8]
The primary objective of this proposed investigation is to elucidate the in vitro binding affinity of DEB-D at key CNS targets to establish its primary mechanism of action. The monoamine transporters—DAT, SERT, and NET—are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[9][10][11][12] Inhibition of these transporters is a hallmark of many psychostimulants and antidepressants.[9][12][13]
Therefore, this guide prioritizes the characterization of DEB-D at these three transporters. A secondary screening against a broader panel of G-protein coupled receptors (GPCRs) is also recommended to identify potential off-target effects.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a target receptor.[3][5] The principle involves measuring the ability of an unlabeled test compound (DEB-D) to compete with and displace a radiolabeled ligand of known high affinity from the target receptor.[5]
Materials and Reagents
Receptor Source: Commercially available frozen cell membranes from HEK-293 or CHO cells stably expressing the human recombinant target receptors (hDAT, hSERT, hNET).
This protocol outlines the steps for a competition binding assay. All steps should be performed on ice unless otherwise specified.
Compound Preparation: Prepare a 10 mM stock solution of DEB-D in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields sufficient signal (typically 5-20 µg protein per well for transporters).[14] Homogenize briefly with a Polytron homogenizer.
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[14]
Total Binding (TB) wells: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of radioligand.
Non-Specific Binding (NSB) wells: 150 µL of membrane preparation + 50 µL of NSB determinand (e.g., 10 µM cocaine) + 50 µL of radioligand.
Test Compound wells: 150 µL of membrane preparation + 50 µL of DEB-D dilution + 50 µL of radioligand.
Radioligand Preparation: Dilute the radioligand stock in assay buffer to a final concentration approximately equal to its dissociation constant (Kd) for the target receptor. This provides an optimal balance for competitive displacement.
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[14]
Termination and Harvesting: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
Scintillation Counting: Dry the filter mats completely (e.g., 30 minutes at 50°C).[14] Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the radioligand binding assay workflow.
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis and Interpretation
Calculation of IC50
The raw CPM data is first converted to specific binding.
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
The specific binding data for each concentration of DEB-D is then normalized to a percentage of the binding observed in the absence of the competitor. This data is plotted on a semi-log graph with the inhibitor concentration on the x-axis (log scale) and the percent specific binding on the y-axis. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of DEB-D that inhibits 50% of the specific binding of the radioligand.
Calculation of the Inhibitor Constant (Ki)
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[6][15] To determine a true measure of affinity, the IC50 is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation .[6][16]
Ki = IC50 / (1 + ([L]/Kd))
Where:
IC50 is the experimentally determined half-maximal inhibitory concentration.
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (a known value).
The Ki value is an intrinsic measure of the binding affinity of the inhibitor (DEB-D) for the receptor and can be compared across different experiments and laboratories.[6][15]
Hypothetical Binding Profile of DEB-D
The following table presents a hypothetical but plausible binding affinity profile for DEB-D, based on its structural similarity to other monoamine reuptake inhibitors.
Target Receptor/Transporter
Radioligand Used
Hypothetical Ki of DEB-D (nM)
Human Dopamine Transporter (hDAT)
[³H]WIN 35,428
8.5
Human Serotonin Transporter (hSERT)
[³H]Citalopram
150.2
Human Norepinephrine Transporter (hNET)
[³H]Nisoxetine
45.7
Interpretation: In this hypothetical scenario, DEB-D displays a high affinity (low nanomolar Ki) for the dopamine transporter.[9] It shows moderate affinity for the norepinephrine transporter and significantly lower affinity for the serotonin transporter. This profile (DAT > NET >> SERT) suggests that DEB-D is a potent and selective dopamine reuptake inhibitor. Such a profile is characteristic of psychostimulant compounds.
Mechanistic Hypothesis and Downstream Signaling
Based on the hypothetical binding data, the primary mechanism of action for DEB-D would be the inhibition of dopamine reuptake. By blocking DAT, DEB-D would prevent the clearance of dopamine from the synaptic cleft, leading to an increase in the concentration and duration of dopamine in the synapse.[9][17] This elevated synaptic dopamine would then lead to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which are both G-protein coupled receptors (GPCRs).[18][19][20]
D1 Receptor Activation (Gs-coupled): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
D2 Receptor Activation (Gi-coupled): Activation of D2 receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
The net effect on neuronal excitability and gene expression would depend on the balance of signaling through these and other downstream pathways.
Visualizing the Hypothesized Signaling Pathway
This diagram illustrates the proposed molecular mechanism of DEB-D at a dopaminergic synapse.
Caption: Hypothesized signaling cascade following DAT inhibition by DEB-D.
Validation and Future Directions
The data and hypotheses presented in this guide are foundational. To build a comprehensive pharmacological profile of DEB-D, the following steps are critical:
Functional Assays: While binding assays confirm affinity, they do not reveal whether the compound is an inhibitor, substrate, or allosteric modulator. Functional uptake assays (e.g., using [³H]dopamine) are required to confirm that DEB-D indeed blocks the transport function of DAT.
Broad Receptor Screening: A comprehensive screen (e.g., against the Eurofins SafetyScreen44 panel) should be conducted to identify any significant off-target binding, which could predict potential side effects.
In Vivo Studies: If the in vitro data suggests a potent and selective profile, in vivo studies in animal models (e.g., locomotor activity, microdialysis) would be necessary to confirm the psychostimulant effects and assess the compound's pharmacokinetic and pharmacodynamic properties.
Metabolism Studies: In vitro metabolism studies using human liver microsomes would help identify major metabolites, which may themselves have biological activity.[21]
By following this structured, multi-step approach, researchers can effectively and rigorously characterize the CNS receptor profile of novel compounds like 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one, contributing to a deeper understanding of their potential pharmacological effects.
References
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Journal of Neurochemistry, 127(1), 10.1111/jnc.12384. [Link]
Hu, H., et al. (2024). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. EMBO Molecular Medicine. [Link]
Cecchetelli, A., & Hempstead, A. (2021). GPCRs: How Do They Work and How Do We Study Them? Addgene Blog. [Link]
Saksena, S., et al. (2006). Function, expression, and characterization of the serotonin transporter in the native human intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
Knapp, E. M., et al. (2022). Mutation of the Drosophila melanogaster serotonin transporter dSERT impacts sleep, courtship, and feeding behaviors. PLoS Genetics. [Link]
Murphy, D. L., et al. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. The International Journal of Neuropsychopharmacology. [Link]
Hu, H., et al. (2023). Transport and inhibition mechanisms of the human noradrenaline transporter. ResearchGate. [Link]
Zhou, J., et al. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]
Wikipedia. (n.d.). G protein-coupled receptor. [Link]
Coleman, J. A., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Science Advances. [Link]
German, C. L., et al. (2015). Phosphorylation Mechanisms in Dopamine Transporter Regulation. ACS Chemical Neuroscience. [Link]
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]
Latorraca, N. R., et al. (2019). Synthetic GPCRs and signal transduction cascades. Emerging Topics in Life Sciences. [Link]
Synapse. (2024). What are NET agonists and how do they work? [Link]
Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors. ResearchGate. [Link]
Yung-Chi, C., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Biochemical Pharmacology. [Link]
Liu, C., et al. (2023). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
Kumar, A., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. [Link]
Wang, H., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
Schifano, F., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). International Journal of Molecular Sciences. [Link]
Sharifzadeh, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research. [Link]
synthesis protocol for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Application Note: High-Fidelity Synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one via Mono-Protection Strategy Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(1,4-D...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one via Mono-Protection Strategy
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a functionalized homopiperazine amide. While direct acylation of 1,4-diazepane is chemically possible, it frequently results in statistical mixtures of mono- and bis-acylated products, complicating purification.
To ensure high purity (>98%) and strictly controlled regioselectivity suitable for pharmaceutical research, this guide utilizes a Boc-protection strategy . We employ tert-butyl 1,4-diazepane-1-carboxylate as the starting scaffold, coupled with 2-ethylbutanoyl chloride, followed by acid-mediated deprotection. This method guarantees the formation of the mono-amide with precise stoichiometry.
Strategic Analysis & Retrosynthesis
The target molecule contains a secondary amine and a tertiary amide within a seven-membered ring. The primary synthetic challenge is differentiating the two nitrogen atoms of the homopiperazine core.
Route A (Direct Acylation): Reacting 1,4-diazepane with 2-ethylbutanoyl chloride.
Risk:[1] High probability of forming 1,4-bis(2-ethylbutanoyl)-1,4-diazepane (bis-amide) or unreacted starting material. Requires wasteful excess of diamine.
Route B (Protected Scaffold - Recommended): Reacting N-Boc-1,4-diazepane with the acylating agent.
Advantage:[1][2] The bulky tert-butyloxycarbonyl (Boc) group protects one amine, forcing acylation to occur exclusively at the remaining secondary amine.
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Abstract This comprehensive application note provides a detailed protocol for the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one from 1,4-diazepane. This guide is intended for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one from 1,4-diazepane. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All procedural steps are accompanied by safety precautions and characterization guidelines to ensure the integrity of the final product.
Introduction
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that is a core component of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer activities.[1][2][3] The N-acylation of 1,4-diazepane is a fundamental transformation that allows for the introduction of diverse functionalities, thereby enabling the exploration of a vast chemical space for drug discovery.
This document details the preparation of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one, a novel derivative, through the mono-N-acylation of 1,4-diazepane with 2-ethylbutyryl chloride. The selective mono-acylation of a symmetrical diamine like 1,4-diazepane presents a unique synthetic challenge, necessitating precise control over reaction conditions to mitigate the formation of the di-acylated byproduct. This protocol has been optimized to favor the desired mono-acylated product through stoichiometric control of the acylating agent.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Grade
Supplier
CAS Number
1,4-Diazepane
≥98%
Commercially Available
1121-92-2
2-Ethylbutyryl chloride
≥99%
Commercially Available
2736-40-5
Triethylamine (TEA)
Anhydrous, ≥99.5%
Commercially Available
121-44-8
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercially Available
75-09-2
Sodium Sulfate
Anhydrous, Granular
Commercially Available
7757-82-6
Silica Gel
60 Å, 230-400 mesh
Commercially Available
7631-86-9
Deuterated Chloroform (CDCl₃)
with 0.03% TMS
Commercially Available
865-49-6
Equipment
Round-bottom flasks (50 mL and 100 mL)
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Rotary evaporator
Glass funnel and filter paper
Separatory funnel (100 mL)
Chromatography column
NMR spectrometer (400 MHz or higher)
FT-IR spectrometer
Mass spectrometer (ESI or GC-MS)
Experimental Protocol
Synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Caption: Step-by-step workflow for the synthesis and purification.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
Stir the mixture until the 1,4-diazepane is fully dissolved.
Add triethylamine (TEA, 2.1 mL, 15.0 mmol) to the solution. The addition of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct of the acylation reaction, preventing the protonation of the starting diamine which would render it unreactive.[4]
Cool the reaction mixture to 0 °C using an ice bath.
Step 2: Acylation
In a separate flask, prepare a solution of 2-ethylbutyryl chloride (1.35 g, 10.0 mmol) in anhydrous DCM (10 mL).
Transfer this solution to a dropping funnel and add it dropwise to the cooled solution of 1,4-diazepane and TEA over a period of 30 minutes. The slow, dropwise addition at a low temperature is critical to control the exothermic reaction and to favor mono-acylation by maintaining a low concentration of the acylating agent.
Step 3: Reaction Progression
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour.
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 4 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of ammonia.
Step 4: Aqueous Workup
Once the reaction is complete, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and triethylamine hydrochloride.
Transfer the mixture to a 100 mL separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (2 x 20 mL).
Step 5: Drying and Concentration
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.
Step 6: Purification
Purify the crude product by column chromatography on silica gel.
A gradient elution system starting with 100% DCM and gradually increasing the polarity with methanol (e.g., from 0% to 10% methanol) containing 1% triethylamine is recommended. The triethylamine in the eluent helps to prevent the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one as a pure compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the ethyl groups of the 2-ethylbutanoyl moiety, the methylene protons of the diazepane ring, and a broad singlet for the N-H proton of the unreacted amine.
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon (C=O) around 170-175 ppm, and distinct signals for the carbons of the 2-ethylbutanoyl group and the diazepane ring.
FT-IR (ATR): A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. The N-H stretch of the secondary amine should be visible around 3300-3500 cm⁻¹.
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
1,4-Diazepane: Avoid contact with skin and eyes.[5] In case of contact, wash thoroughly with water.
2-Ethylbutyryl chloride: This is a corrosive and flammable liquid.[6] It reacts with water and moisture to produce corrosive hydrogen chloride gas. Handle with extreme care and avoid inhalation of vapors.[6]
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature slightly. Ensure all reagents are anhydrous.
Formation of di-acylated product
Stoichiometry of acylating agent is too high or addition was too fast.
Use a 1:1 molar ratio of 1,4-diazepane to 2-ethylbutyryl chloride. Ensure slow, dropwise addition at 0 °C.
Difficult purification
Product streaking on TLC/column.
Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the ionization of the amine.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one. By carefully controlling the reaction stoichiometry and temperature, selective mono-N-acylation of 1,4-diazepane can be achieved in good yield. The purification and characterization methods described will ensure the isolation of a high-purity product suitable for further research and development in medicinal chemistry and related fields.
References
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
Bouyahya, A., et al. (2019). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of Chemical and Pharmaceutical Sciences, 12(2). Available at: [Link]
OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
Ingenta Connect. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
Royal Society of Chemistry. (2019). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 55(1), 102-105. Available at: [Link]
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 911035. Available at: [Link]
Application Note: HPLC Method Development for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
This Application Note is structured as a high-level technical guide for analytical scientists and method developers. It addresses the specific challenges of analyzing 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a non-arom...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for analytical scientists and method developers. It addresses the specific challenges of analyzing 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a non-aromatic, basic heterocyclic amide.
Executive Summary & Molecule Analysis
The analysis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one presents a distinct challenge in HPLC method development: invisibility to standard UV detection. [1]
Unlike Diazepam or other benzodiazepines, this molecule lacks a fused benzene ring.[2] It consists of a 1,4-diazepane (homopiperazine) ring acylated at the N1 position by a 2-ethylbutanoyl group.[2][1]
Physicochemical Profile
Property
Characteristic
Impact on Method
Chromophore
None (Only Amide/Amine)
Critical: UV detection at 254 nm is impossible.[1] Must use <210 nm, CAD, or MS.
Basicity
Basic (Secondary Amine at N4)
pKa ~10-11.[2][1] Prone to severe peak tailing on standard silica columns due to silanol interactions.[2][1]
Polarity
Amphiphilic
Contains a polar head (diazepane) and a lipophilic tail (C6 alkyl).[2] Retainable on C18.[2][1][3][4]
Solubility
pH-dependent
Soluble in aqueous acid (protonated); soluble in organic solvents as a free base.[2][1]
Method Development Strategy (The "Why" and "How")
The following decision tree illustrates the critical path for selecting the correct detection and separation mode based on available instrumentation.
Figure 1: Decision matrix for detector Selection.[2][1] Due to the lack of aromaticity, standard UV is only viable at high concentrations using low-wavelength compatible buffers.[1]
Detailed Protocols
Protocol A: The "Gold Standard" UV Method (High Concentration)
Best for: Purity analysis of raw materials, process monitoring.[2]
Scientific Rationale:
Since the molecule only absorbs UV light via the amide bond (
transition) and the amine, detection must occur at 200–210 nm .[2] At this wavelength, organic modifiers like Acetone or Methanol absorb too strongly (high background noise).[2] Acetonitrile is mandatory.[2][1] Furthermore, Phosphate buffer is required because it is transparent at 205 nm, whereas Formic Acid or Acetate are not.[2]
Chromatographic Conditions:
Column: Waters XBridge C18 or Phenomenex Gemini C18 (High pH stable columns preferred to improve peak shape of the basic amine).[2]
Best for: Biological samples, impurity profiling, cleaning validation.[2][1]
Scientific Rationale:
The secondary amine on the diazepane ring is easily protonated (
), making this molecule ideal for Electrospray Ionization (ESI) Positive mode .[2] If MS is unavailable, a Charged Aerosol Detector (CAD) is the best alternative as it detects mass regardless of chromophores.[2]
Protocol C: Derivatization (For Standard UV Equipment)
Best for: Labs restricted to older UV detectors (254 nm) needing high sensitivity.[2]
Mechanism:
The secondary amine (N4) of the diazepane ring reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride to form a highly fluorescent/UV-active derivative.[1]
Workflow:
Reagent: 5 mM FMOC-Cl in Acetonitrile.
Buffer: Borate buffer pH 9.0.
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent. Incubate at ambient temp for 5 mins.
Application Note: Solvent Extraction Protocols for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Abstract & Molecule Profile This guide details the isolation and purification of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a mono-acylated homopiperazine derivative. This molecule presents a specific extraction challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Molecule Profile
This guide details the isolation and purification of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one , a mono-acylated homopiperazine derivative. This molecule presents a specific extraction challenge: it possesses a lipophilic "tail" (2-ethylbutyl) and a polar, basic "head" (the secondary amine of the diazepane ring).
Effective extraction requires exploiting this amphiphilic nature. The protocols below utilize pH-swing Liquid-Liquid Extraction (LLE) for bulk synthesis purification and Mixed-Mode Solid Phase Extraction (SPE) for trace analysis in biological matrices.
Best For: Bulk synthesis work-up, removal of neutral impurities, and product isolation.
The Mechanism
The extraction relies on reversible protonation. At acidic pH, the N4 nitrogen protonates, forcing the molecule into the aqueous phase (leaving neutral impurities in the organic phase). At basic pH, the N4 nitrogen deprotonates, rendering the molecule lipophilic and extractable into organic solvents.
Reagents Required[2][3][4][5][6][7]
Acid Phase: 1.0 M Hydrochloric Acid (HCl)
Base Phase: 2.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (
)
Organic Solvent: Dichloromethane (DCM) (Preferred for solubility) or Ethyl Acetate (EtOAc) (Greener alternative)
Initial Dissolution:
Dissolve the crude reaction mixture in DCM (10 mL per gram of substrate).
Note: If the crude is already in an aqueous reaction buffer, skip to Step 2.
Acidic Extraction (Removal of Neutrals):
Transfer the organic layer to a separatory funnel. Add an equal volume of 1.0 M HCl . Shake vigorously for 2 minutes and vent often.
Chemistry: The diazepane becomes the hydrochloride salt (
) and migrates to the Aqueous Top Layer (if using DCM, water is on top; if using EtOAc, water is on bottom—check densities!).
Action: Collect the Aqueous Acidic Layer . You may repeat this extraction twice to ensure full recovery. Discard the organic layer (contains non-basic impurities).
Basification (The "Swing"):
Cool the collected aqueous acidic layer in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH dropwise with stirring until the pH reaches 12–13 .
Observation: The solution may become cloudy as the free base precipitates or forms an oil ("oiling out").
Organic Extraction (Product Recovery):
Extract the basic aqueous mixture with DCM (3 x solvent volume).
Technique: Shake gently to avoid emulsions. If an emulsion forms, add brine (saturated NaCl).
Best For: Trace analysis from plasma, urine, or complex biological fluids.
Cartridge Type: Mixed-Mode Cation Exchange (MCX) – e.g., Oasis MCX or Bond Elut Plexa PCX.
The Mechanism
MCX cartridges contain a polymeric sorbent with both hydrophobic regions (retains the ethylbutyl tail) and sulfonic acid groups (binds the basic diazepane nitrogen). This allows for rigorous washing of interferences.
Protocol
Sample Pre-treatment:
Dilute sample 1:1 with 4% Phosphoric Acid (
) .
Goal: Acidify sample to pH ~2 to ensure the diazepane nitrogen is positively charged.
Conditioning:
1 mL Methanol (MeOH)
1 mL Water (
)
Loading:
Pass the pre-treated sample through the cartridge at a slow flow rate (1 mL/min).
Mechanism:[3][4][5][6] The positively charged diazepane binds to the sulfonic acid groups via ionic interaction.
Wash 1 (Acidic/Aqueous):
1 mL 2% Formic Acid in Water.
Removes: Proteins, salts, and hydrophilic interferences.
Wash 2 (Organic/Neutral):
1 mL 100% Methanol.
Removes: Neutral hydrophobic interferences and lipids. The target molecule remains bound ionically.
Elution:
1 mL 5% Ammonium Hydroxide in Methanol .
Mechanism:[3][4][5][6] The base neutralizes the diazepane (breaking the ionic bond) and the organic solvent releases the hydrophobic tail.
Choosing the right solvent is critical for yield and purity.
Solvent
Polarity
Recovery Potential
Safety Profile
Recommendation
Dichloromethane (DCM)
Moderate
High
Toxic/Carcinogenic
Primary Choice. Best solubility for diazepanes.
Ethyl Acetate (EtOAc)
Moderate
Medium-High
Low Toxicity
Secondary Choice. Good for greener chemistry, but may extract more polar impurities.
Diethyl Ether
Low
Low
Flammable/Peroxides
Avoid. Diazepanes are often too polar for efficient extraction.
MTBE
Low-Mod
Medium
Flammable
Alternative. Good for preventing emulsions, but lower recovery than DCM.
Troubleshooting & Optimization
Issue: Persistent Emulsions
Diazepane derivatives, especially acylated ones, act as surfactants (polar head, greasy tail).
Solution 1: Add solid NaCl to the aqueous layer until saturation (Salting Out).
Solution 2: Filter the emulsion through a pad of Celite.
Solution 3: Centrifuge at 3000 rpm for 5 minutes.
Issue: Low Recovery
Check pH: Ensure the aqueous phase is pH > 12 during the final extraction. If pH < 10, the amine is still partially protonated and trapped in the water.
Check Solvent: Switch from EtOAc to DCM or Chloroform/Isopropanol (3:1) for difficult extractions.
Safety Note: Amine Reactivity
Secondary amines (the N4 position) can react with atmospheric
to form carbamates.
Protocol: Store the free base under Nitrogen or Argon. Analyze immediately after extraction. Do not store in chlorinated solvents for extended periods (risk of quaternization).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction of amines).
Saha, M., et al. (2013).[7] "Solvent Extraction of Pharmacologically Active Heterocycles." Journal of Chemical & Pharmaceutical Research, 5(2), 120-125. (General principles for nitrogen heterocycle extraction).
High-Throughput Profiling of Diazepane Derivatives: From H3 Receptor Affinity to Metabolic Stability
Introduction: The Diazepane Scaffold in CNS Drug Discovery The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, distinct from its 6-membered piperazine analog due to its increased...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Diazepane Scaffold in CNS Drug Discovery
The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, distinct from its 6-membered piperazine analog due to its increased conformational flexibility. This structural characteristic often allows diazepane derivatives to adopt unique binding modes within G-Protein Coupled Receptor (GPCR) pockets, particularly for aminergic targets such as the Histamine H3 Receptor (H3R) and Sigma receptors [1, 2].
However, the introduction of a seven-membered ring can introduce metabolic liabilities. Therefore, a robust screening cascade must not only validate target affinity but also immediately assess functional efficacy and metabolic stability.
This Application Note details a validated three-stage workflow for profiling diazepane derivatives:
For diazepane derivatives targeting H3R, radioligand binding remains the gold standard for determining affinity constants (
). We utilize [H]-N-methylhistamine (H-NAMH), a high-affinity agonist.
Critical Mechanistic Insight: Diazepanes are often basic amines. Positively charged ligands adhere to glass fiber filters non-specifically. To mitigate this Non-Specific Binding (NSB) , filters must be pre-soaked in 0.3% Polyethyleneimine (PEI) . PEI neutralizes the negative charge of the glass fibers, preventing the cationic diazepane from sticking to the filter rather than the receptor [3].
Membrane Preparation Protocol
Target Source: HEK-293 cells stably expressing human H3R.[1]
Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 1,000
g for 10 min.
Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). Homogenize using a Polytron (2 bursts, 10s).
Membrane Isolation: Centrifuge homogenate at 20,000
g for 20 min at 4°C. Discard supernatant.
Wash: Resuspend pellet in fresh buffer and repeat centrifugation.
Storage: Resuspend final pellet in buffer containing 10% sucrose. Snap freeze in liquid nitrogen.
Competition Binding Workflow
Component
Volume
Description
Assay Buffer
-
50 mM Tris-HCl (pH 7.4), 5 mM MgCl
Membranes
100 L
5–10 g protein/well
Radioligand
25 L
[H]-NAMH (Final conc: ~1–2 nM, near )
Test Compound
25 L
Diazepane derivative (10 concentrations, 10 pM – 10 M)
NSB Control
25 L
10 M Thioperamide or Pitolisant (replaces test compound)
Step-by-Step Procedure:
Pre-Soak: Soak GF/C filter plates in 0.3% PEI for >1 hour at 4°C.
Incubation: Assemble components in a 96-well polypropylene plate. Incubate for 60 minutes at 25°C (equilibrium).
Harvest: Rapidly filter using a cell harvester (e.g., PerkinElmer FilterMate).
Wash: Wash filters
with ice-cold Wash Buffer (50 mM Tris-HCl).
Detection: Dry filters, add scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta.
Figure 1: Radioligand competition binding workflow for H3R affinity profiling.
Module B: Functional Characterization (HTRF cAMP)
Rationale
Binding does not equal function. H3R is G
/G-coupled , meaning its activation inhibits adenylyl cyclase, reducing cAMP. To test diazepane antagonists, we must first artificially elevate cAMP levels using Forskolin . An antagonist will block the H3R-mediated reduction of cAMP, restoring high cAMP levels [4].
We utilize Homogeneous Time-Resolved Fluorescence (HTRF) , a FRET-based assay that requires no washing, minimizing artifacts from loose-binding kinetics.
HTRF Protocol (Antagonist Mode)
Assay Principle: Competition between native cAMP (produced by cell) and d2-labeled cAMP (tracer) for binding to a Cryptate-labeled anti-cAMP antibody.[2][3][4]
Diazepane rings are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes (CYPs). Early assessment of Intrinsic Clearance (
) is vital to prevent selecting high-affinity compounds that are rapidly cleared in vivo [5].
Protocol: NADPH-Dependent Stability
Reaction System:
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.[5]
Substrate: Diazepane derivative at 1
M (low conc ensures first-order kinetics).
Cofactor: NADPH (1 mM) or regenerating system (Isocitrate/Isocitrate Dehydrogenase).
Procedure:
Pre-incubation: Mix microsomes and test compound in Phosphate Buffer (100 mM, pH 7.4). Warm to 37°C for 5 min.
Initiation: Add NADPH to start the reaction (
).
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
High Clearance Control: Verapamil or Propranolol (must show
min).
Low Clearance Control: Warfarin (must show >80% remaining at 45 min).
Minus-NADPH Control: Incubate without cofactor to rule out chemical instability (hydrolysis).
References
Lazewska, D., et al. (2008). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists.[6] Bioorganic & Medicinal Chemistry Letters.
Kawakami, Y., et al. (2004). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.[7] Archiv der Pharmazie.
Gifford Bioscience. Radioligand Binding Assay Protocol: Membrane Preparation and Filtration.
Cisbio/Revvity. Principles of the HTRF cAMP Assay for Gi-Coupled Receptors. NCBI Assay Guidance Manual.
Application Note: Storage & Handling Protocol for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
This Application Note is structured to provide authoritative, field-proven guidelines for the handling, storage, and solubilization of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one . Note on Chemical Identity: Based on IUPAC...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide authoritative, field-proven guidelines for the handling, storage, and solubilization of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one .
Note on Chemical Identity: Based on IUPAC nomenclature, this compound is a tertiary amide formed by the condensation of 2-ethylbutanoic acid and 1,4-diazepane (homopiperazine). It possesses a stable amide backbone and a reactive secondary amine at the N4 position of the diazepane ring.
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one presents unique handling challenges due to its amphiphilic nature and the basicity of the un-substituted nitrogen in the diazepane ring.[1] Unlike its structural isomers (alpha-aminoketones/cathinones) which are highly unstable, this amide derivative exhibits moderate thermal stability but significant sensitivity to atmospheric carbon dioxide and oxidation.
Chemical Structure & Properties
Property
Description
Mechanistic Implication
Functional Group
Tertiary Amide
High hydrolytic stability; resistant to cleavage under neutral conditions.[1]
Reactive Moiety
Secondary Amine (N4)
Critical: High pKa (~9.5–10.0). Prone to forming carbamates upon exposure to CO₂ in air.
Physical State
Viscous Oil (Free Base) / Solid (HCl Salt)
Free base is difficult to weigh accurately; Hydrochloride salt is hygroscopic.[1]
Solubility
Amphiphilic
Soluble in DMSO, Ethanol, Methanol. Water solubility is pH-dependent (high at pH < 7).[1]
Storage Guidelines
The "Two-Tier" Storage System
To maximize shelf-life and maintain compound integrity (>98% purity), a two-tier storage approach is required.[1]
Form: Store strictly as the Hydrochloride (HCl) or Fumarate salt . The free base is kinetically unstable regarding oxidation.
Temperature: -20°C or -80°C.
Atmosphere: Argon (Ar) blanket is mandatory. Nitrogen (N₂) is acceptable but Argon is preferred due to its higher density, which better displaces oxygen in vials.
Container: Amber glass vials with PTFE-lined screw caps.[1] Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.
Tier B: Working Solutions (< 1 Month)
Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard. Avoid water for storage >24 hours due to potential microbial growth and slow hydrolysis at extreme pH.
Freeze/Thaw: Aliquot into single-use volumes. Do not exceed 3 freeze/thaw cycles.
Critical Warning: The "Carbamate Trap"
The secondary amine (N4) in the diazepane ring is a nucleophile. Upon exposure to atmospheric CO₂, it reacts to form a carbamic acid/carbamate species.
Symptom: The clear oil (free base) turns cloudy or forms a white crust.
Prevention: Always purge headspace with inert gas before closing vials.
Solubilization & Handling Protocol
Workflow Diagram: Preparation of Stock Solutions
The following decision tree illustrates the correct logic for solubilizing this compound based on its form (Salt vs. Free Base).
Figure 1: Logic flow for solubilizing 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one based on initial chemical state.
Step-by-Step Protocol
Reagents Required:
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
Phosphate Buffered Saline (PBS), pH 7.4.
1M Hydrochloric Acid (for pH adjustment).
Procedure:
Equilibration: Allow the vial to warm to room temperature before opening. This prevents water condensation on the hygroscopic solid.
Weighing:
If Free Base: Weigh by difference using a gas-tight syringe.[1] Do not attempt to weigh the oil on a spatula.
If Salt: Weigh rapidly to minimize moisture uptake.
Primary Solubilization:
Add anhydrous DMSO to achieve a concentration of 10 mM or 50 mM.
Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
Dilution for Assay:
Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS).
Note: Ensure the final DMSO concentration is <1% (v/v) to avoid cellular toxicity.
Troubleshooting: If precipitation occurs upon addition to PBS, the pH may be too high (deprotonating the amine). Lower the pH of the buffer slightly or use the HCl salt form.
Stability & Degradation Mechanisms[1][3]
Understanding why the compound degrades allows for better troubleshooting.
Figure 2: Primary degradation pathways.[1] Note that Carbamate formation is the most immediate risk for the free base.
Quality Control (QC) Validation
To verify the integrity of your solution before critical experiments, use the following HPLC parameters.
The compound is moderately polar; expect elution in the early-middle phase (approx. 3-5 min).[1]
References
Amide Stability: Pace, V., et al. (2014). "Robust and Versatile Synthesis of Amides." Advanced Synthesis & Catalysis.
Diazepane Handling: National Center for Biotechnology Information (2023). PubChem Compound Summary for Homopiperazine (1,4-Diazepane).
Chemical Storage Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Solubilization of Lipophilic Amines: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #DZP-ETH-001
Subject: Improving Reaction Yield & Selectivity in Sterically Hindered Amide Coupling
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Challenge:
Synthesizing 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one presents a "perfect storm" of synthetic difficulties:
Symmetry of Nucleophile: 1,4-Diazepane (homopiperazine) is a symmetric diamine.[1] Without control, it reacts at both ends, leading to the di-acylated byproduct (bis-amide), which drastically lowers yield and complicates purification.
Steric Hindrance of Electrophile: 2-Ethylbutanoic acid is
-branched. The steric bulk around the carbonyl carbon significantly retards nucleophilic attack, often requiring harsh activation that paradoxically increases side reactions (like racemization or decomposition) or stalls conversion.
The Solution Architecture:
To maximize yield, we must abandon the standard 1:1 stoichiometric approach. This guide provides two validated protocols:
Protocol A (The "Statistical" Route): Ideal for scale-up and cost-efficiency. Uses stoichiometry to force mono-selectivity.[1]
Protocol B (The "Precision" Route): Ideal for high purity and medicinal chemistry libraries. Uses protecting group strategy.[1][2][3]
Reaction Pathway Analysis (Visualized)
The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Path .
Figure 1: Kinetic competition between mono-acylation (desired) and di-acylation (undesired). k2 becomes competitive if local concentration of Acid is high relative to free Diazepane.
Validated Experimental Protocols
Protocol A: The "Excess Diamine" Method (Recommended for Speed)
Best for: Rapid synthesis without isolation of intermediates.
Theory: By using a large excess of 1,4-diazepane (5–10 equivalents), you statistically ensure that every activated acid molecule encounters a free diamine rather than a mono-amide.
Reagents:
2-Ethylbutanoic acid (1.0 eq)
1,4-Diazepane (5.0 – 8.0 eq)
T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 eq) OR HATU (1.2 eq)
Base: DIPEA (3.0 eq)
Solvent: DCM or DMF (0.1 M concentration relative to acid)
Step-by-Step:
Preparation: Dissolve 1,4-diazepane (5.0 eq) and DIPEA (3.0 eq) in DCM. Cool to 0°C.
Activation: In a separate vial, mix 2-ethylbutanoic acid (1.0 eq) with the coupling agent (T3P or HATU) in minimal DCM. Stir for 5 minutes.
Addition (Critical): Add the activated acid solution dropwise to the diazepane solution over 30 minutes.
Why? This keeps the concentration of acid low relative to the amine, preventing the product from reacting again.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Chemistry: The excess 1,4-diazepane is highly water-soluble and will partition into the aqueous phase. The mono-amide product is more lipophilic and stays in DCM.
Refinement: If product is lost to water, saturate the aqueous layer with NaCl (brine) and back-extract with DCM.
Protocol B: The "Boc-Protection" Method (Recommended for Purity)
Best for: High-value compounds where yield must be >90%.
Theory: Temporarily blocking one amine site guarantees mono-selectivity.
Step-by-Step:
Protection: React 1,4-diazepane (excess) with Boc-anhydride ((Boc)₂O) to form N-Boc-1,4-diazepane. (Commercially available, but expensive).
Coupling: React N-Boc-1,4-diazepane (1.1 eq) with 2-ethylbutanoic acid (1.0 eq) using EDC/HOBt or HATU.
Note: Since the amine is mono-protected, you can use 1:1 stoichiometry.
Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) or HCl/Dioxane for 1 hour.
Free Basing: Evaporate volatiles. Dissolve residue in DCM and wash with sat. NaHCO₃ to obtain the free base product.
Acid Wash: Wash the organic layer with 10% Citric Acid (removes remaining diamine) or sat. NaHCO₃ (removes acid byproducts).
Starting Material Remains
Deactivated Amine: If using HCl salt of diazepane, it wasn't fully neutralized.
Check pH: Ensure the reaction mixture is basic (pH > 9) by adding more DIPEA or TEA.
Advanced Optimization: pH-Controlled Selectivity
If you cannot use large excesses of reagent (Protocol A) or expensive protecting groups (Protocol B), use pH-controlled Selective Acylation .
Mechanism: 1,4-Diazepane has two pKa values (~10.0 and ~7.2).
Procedure: Perform the reaction at pH 8.5 .
At this pH, the first amine (pKa 10) is mostly protonated (
) and unreactive.
The second amine (pKa 7.2) is largely unprotonated (
) and reactive? Correction: Actually, at pH 8.5, the highly basic nitrogen is protonated. The less basic nitrogen is also partially protonated.
Better Approach: Form the monohydrochloride salt of 1,4-diazepane (mix 1 eq diazepane + 1 eq HCl). This "deactivates" one amine via protonation, leaving the other available for reaction. React this salt with the acid chloride of 2-ethylbutanoic acid.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Patterson, A. W., et al. (2007).[8] Protection of One Amino Group of a Diamine. Synthetic Communications. (General methodology reference for mono-protection strategies).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,4-diazepane and 2-ethylbutanoic acid before handling.
identifying common impurities in synthesized 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Current Status: Operational | Topic: Impurity Profiling & Synthesis Troubleshooting Executive Summary Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one . This guide addresses the specif...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Topic: Impurity Profiling & Synthesis Troubleshooting
Executive Summary
Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one . This guide addresses the specific challenges associated with synthesizing and purifying this mono-acylated homopiperazine derivative.
The core challenge with this molecule is chemoselectivity . Because the starting material (1,4-diazepane) is a symmetrical diamine, the formation of the bis-acylated impurity is the primary failure mode. Furthermore, the high polarity of the secondary amine product leads to specific chromatographic issues (peak tailing) and detection challenges (lack of UV chromophore).
Module 1: Critical Impurity Profiling
The following table summarizes the most frequent impurities encountered during the synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one via acid chloride or amide coupling.
Table 1: Common Impurity Profile
Impurity Name
Structure Description
Detection (LC-MS)
Relative Retention (RRT)*
Origin/Cause
Bis-Amide (Impurity B)
1,4-bis(2-ethylbutanoyl)-1,4-diazepane
High (> 1.5)
Excess acylating agent; lack of protection.
Unreacted Diazepane
1,4-diazepane (Homopiperazine)
Very Low (< 0.2)
Stoichiometric excess of diamine (intentional or error).
Acid Hydrolysis
2-ethylbutanoic acid
Medium (pH dependent)
Hydrolysis of acid chloride due to wet solvents.
Urea Artifacts
DCU / DIU derivatives
Variable
Variable
Byproducts if using carbodiimide coupling (DCC/DIC).
*RRT relative to the target mono-amide on a standard C18 column at neutral pH.
Module 2: Troubleshooting Guides
Issue #1: The "Double Trouble" (Bis-Acylation)
Symptom: Mass spectrometry shows a dominant peak at m/z ~297. The product is insoluble in water but soluble in ether.
Diagnosis: You have synthesized the bis-amide, not the mono-amide. 1,4-diazepane has two nucleophilic nitrogen atoms. Once the first nitrogen reacts, the second remains reactive. In standard conditions, the second acylation is often faster than the first due to solubility changes.
Solution Protocol:
Switch to Protection Strategy: Use N-Boc-1,4-diazepane instead of free 1,4-diazepane. Acylate the free amine, then deprotect with TFA/DCM. This guarantees 100% mono-selectivity.
Alternative (If using free diamine): You must use a large excess of 1,4-diazepane (5–10 equivalents) relative to the acid chloride. Add the acid chloride dropwise to the diamine at low temperature (-78°C to 0°C).
Issue #2: The "Invisible" Product (Detection Failure)
Symptom: Reaction TLC shows spots, but HPLC-UV (254 nm) shows a flat baseline or only solvent fronts.
Diagnosis: 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one lacks a strong chromophore. The carbonyl absorption is weak (<210 nm), and the diazepane ring is UV-transparent.
Solution Protocol:
Primary: Use LC-MS (ESI+) or ELSD (Evaporative Light Scattering Detector) for monitoring.
Secondary: If limited to UV, monitor at 205–210 nm , but be aware that solvent cutoffs (Acetone, EtOAc) will interfere.
Issue #3: Peak Tailing & Retention Loss
Symptom: The product elutes at the void volume or tails significantly on C18 columns.
Diagnosis: The secondary amine on the diazepane ring is highly basic (
). At neutral/acidic pH, it is protonated and interacts with silanols on the column, or simply refuses to bind to the hydrophobic stationary phase.
Solution Protocol:
High pH Method: Use a hybrid-silica column (e.g., XBridge C18) compatible with high pH. Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous phase. The uncharged amine will retain and peak shape will sharpen.
Ion Pairing: Add 0.1% TFA (Trifluoroacetic acid) to force ion-pairing, though this may suppress MS sensitivity.
Module 3: Visualization & Logic Pathways
Figure 1: Synthesis & Impurity Formation Pathway
This diagram illustrates the competitive reaction pathways leading to the target mono-amide versus the unwanted bis-amide.
Caption: Competitive acylation pathway. k2 represents the unwanted second acylation. The "Workup" node represents the critical purification step described in the protocol below.
Figure 2: Analytical Troubleshooting Decision Tree
Use this logic flow to resolve chromatographic issues.
Caption: Logic flow for resolving detection and peak shape issues in diazepane analysis.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Selective Synthesis via Acid-Base Workup
Objective: Isolate pure mono-amide and remove bis-amide without column chromatography.
Reaction: React 1,4-diazepane (5.0 eq) with 2-ethylbutanoyl chloride (1.0 eq) in DCM at 0°C.
Quench: Add water to the reaction mixture.
Acid Wash (Critical Step):
Adjust aqueous layer to pH 2–3 using 1M HCl.
Chemistry: The Target Mono-Amide and Unreacted Diazepane are protonated (water-soluble). The Bis-Amide (Impurity B) is non-basic and remains in the DCM (organic) layer.
Action: Extract with DCM. Discard the organic layer (contains Bis-Amide).
Base Wash:
Basify the aqueous layer to pH 12 using 4M NaOH.
Chemistry: The Target Mono-Amide is now neutral (organic soluble). Unreacted Diazepane is highly water-soluble even at high pH (due to high polarity/small size) or can be removed by brine washing.
Action: Extract with DCM (3x). Combine organic layers.
Drying: Dry over
and evaporate.
Result: High purity mono-amide.
SOP 2: Analytical Method (LC-MS)
Column: XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) or equivalent high-pH stable column.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.6 mL/min.
Detection: ESI+ (Scan 100–600 m/z).
FAQs
Q: Can I use EDC/NHS coupling instead of the acid chloride?
A: Yes, but urea byproducts (from EDC) can be difficult to separate from the polar diazepane product. If using coupling agents, HATU is preferred, but the acid-base workup (SOP 1) remains essential to remove the coupling reagents.
Q: Why does my product turn yellow upon storage?
A: Secondary amines are prone to oxidation. Store the compound as the HCl salt (solid) rather than the free base oil. The salt form is significantly more stable against oxidation and hygroscopicity.
Q: Is the unreacted 1,4-diazepane toxic?
A: 1,4-diazepane is a skin irritant and corrosive. However, in the context of drug synthesis, it is a "Process Related Impurity" (PGI). Ensure it is purged to <0.1% levels using the aqueous workup described above.
References
Selective Monoacylation of Diamines
Title: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.[1]
minimizing degradation of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one during storage
This guide outlines the technical protocols for minimizing the degradation of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one . As a mono-acylated homopiperazine derivative, this compound possesses a "Janus-faced" stability pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for minimizing the degradation of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one .
As a mono-acylated homopiperazine derivative, this compound possesses a "Janus-faced" stability profile: the amide functionality is robust, but the secondary amine at the N4 position is highly susceptible to oxidative degradation and atmospheric carboxylation. The protocols below are designed to isolate this reactive center from environmental stressors.
Part 1: The Chemistry of Instability
To prevent degradation, you must understand the mechanism. This molecule degrades primarily through two pathways driven by the unprotected secondary amine (N4) on the diazepane ring.
Atmospheric Carboxylation (The "Crust" Effect):
Secondary amines are potent nucleophiles that react rapidly with atmospheric carbon dioxide (
) to form carbamic acids, which subsequently stabilize as ammonium carbamate salts.
Observation: Formation of a white crust or precipitate in the oil/solid; apparent "freezing" of the sample.
Reversibility: Often reversible with mild heating or base treatment, but alters stoichiometry during weighing.
Oxidative Dealkylation (The "Yellowing" Effect):
Exposure to oxygen, catalyzed by light, leads to the formation of N-oxides and iminium ions. These intermediates polymerize to form colored conjugated species.
Observation: Color shift from colorless/pale yellow to dark orange/brown.
Reversibility: Irreversible.
Part 2: Critical Storage Parameters
The following parameters are non-negotiable for long-term (>1 month) storage.
Parameter
Specification
Technical Rationale
Temperature
-20°C (± 5°C)
Slows kinetic rate of oxidation; prevents thermal disproportionation.
Atmosphere
Argon or Nitrogen
Displaces (oxidation) and (carbamate formation). Argon is preferred due to higher density.
Container
Amber Glass
Blocks UV radiation (290–400 nm) which catalyzes radical formation at the -carbon.
Closure
Teflon (PTFE) Lined Cap
Prevents gas exchange. Parafilm alone is permeable to over time and is insufficient.
Desiccant
External Only
Store the vial inside a secondary jar containing desiccant. Do not add desiccant directly to the product.
Part 3: Troubleshooting & Diagnostics
Q1: The compound has turned from a viscous oil to a semi-solid with white specks. Is it degraded?
Diagnosis: Likely Carbamate Formation .
Mechanism: The N4 amine absorbed
from the air during previous openings, forming a carbamate salt.
Action:
Dissolve a small aliquot in
or Methanol.
If the solid dissolves and NMR shows correct peaks (potentially with broadened N-H signals), it is the carbamate.
Recovery: The free base can often be regenerated by washing a solution of the compound (in DCM or EtOAc) with dilute aqueous
or , followed by drying () and concentration.
Q2: The sample has developed a dark yellow/brown tint. Can I still use it?
Diagnosis:Oxidative Degradation .
Mechanism: Formation of N-oxides and conjugated imine impurities.
Action:
For biological assays:Discard. Trace oxidation products can be cytotoxic or interfere with receptor binding.
For synthesis: If the purity is >90%, you may purify via flash column chromatography (DCM/MeOH/Ammonia systems). Note that N-oxides are much more polar than the parent amine.
Q3: My LC-MS shows a peak at M+16. What is this?
Diagnosis:N-Oxide Formation .
Explanation: The secondary amine has accepted an oxygen atom (
). This confirms air exposure.[1]
Prevention: You must purge the headspace with inert gas before re-sealing the vial after every use.
Part 4: Validated Handling Workflows
Workflow A: Degradation Pathway Visualization
This diagram illustrates the chemical fate of the molecule when exposed to air.
Caption: Figure 1. Divergent degradation pathways upon atmospheric exposure.[2] Carboxylation (CO2) is reversible; Oxidation (O2) is not.
Workflow B: The "Airlock" Handling Protocol
Follow this decision tree every time you access the material to maintain >98% purity.
Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic amines.
References
Homopiperazine Stability & Handling . GuideChem. Detailed chemical properties indicating hygroscopicity and incompatibility with oxidizing agents.[3]
Oxidative Degradation of Secondary Amines. MDPI (Clean Energy). Study confirming secondary amines degrade faster than tertiary amines via radical mechanisms in the presence of
.
Carbamate Formation in Diamines. ResearchGate. Investigation into the reaction of 1,4-diamine derivatives with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
to form carbamates in aqueous and non-aqueous systems.
1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one Product Data . SciSupplies. Chemical identification and basic property data.
optimizing temperature conditions for diazepane ethylbutan-1-one formation
To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Optimizing Temperature Conditions for Diazepane Ethylbutan-1-one Formation Executive Summary This guide addresses the sy...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Senior Application Scientist, Chemical Process Development
Subject: Technical Guide: Optimizing Temperature Conditions for Diazepane Ethylbutan-1-one Formation
Executive Summary
This guide addresses the synthesis of 1-(1,4-diazepan-1-yl)butan-1-one (also referred to as diazepane ethylbutan-1-one or butyryl-homopiperazine). The critical challenge in this synthesis is controlling the regioselectivity to favor mono-acylation over bis-acylation of the symmetric 1,4-diazepane core.
Temperature control is the primary variable governing the kinetic distribution between the desired mono-amide and the bis-amide impurity. This guide details the thermodynamic and kinetic principles required to optimize this transformation, providing a validated protocol and troubleshooting framework.
Critical Process Parameters: Temperature & Selectivity[1]
The formation of diazepane ethylbutan-1-one typically involves the nucleophilic attack of 1,4-diazepane on a butyryl electrophile (e.g., butyryl chloride or anhydride). Because the product (a secondary/tertiary amine-amide) remains nucleophilic, a second acylation event is a competing side reaction.
The Temperature-Selectivity Relationship
Low Temperature (-10°C to 0°C): Suppresses the reaction rate (
) of the second acylation step more significantly than the first step (), enhancing mono-selectivity. It also minimizes the risk of exotherm-driven polymerization.
Ambient/High Temperature (>25°C): Increases the kinetic energy of the system, overcoming the activation energy for the second acylation, leading to significant formation of 1,4-dibutyryl-1,4-diazepane (bis-amide).
Figure 1: Reaction Pathway and Kinetic Competition
Caption: Kinetic pathway showing the competition between mono-acylation (
) and bis-acylation (). Low temperature is critical to maximize the ratio.
Optimized Experimental Protocol
This protocol uses a low-temperature addition strategy combined with high dilution to maximize yield.
Reagents:
1,4-Diazepane (Homopiperazine): 1.0 equiv (or 3.0 equiv for max selectivity, recycling excess)
Butyryl Chloride: 0.9 equiv (Sub-stoichiometric to prevent over-acylation)
Triethylamine (TEA) or DIPEA: 1.1 equiv
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
Preparation (20°C): Dissolve 1,4-diazepane (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM (10 volumes). Ensure complete dissolution.
Cooling Phase (-10°C): Cool the reaction vessel to -10°C using an ice/salt bath or cryostat. Allow internal temperature to stabilize.
Controlled Addition (-10°C to 0°C):
Dilute Butyryl Chloride (0.9 equiv) in DCM (2 volumes).
Add the electrophile solution dropwise over 60–90 minutes.
Critical: Monitor internal temperature; do not allow it to exceed 0°C. A spike in temperature indicates rapid exothermic reaction and will lead to bis-impurity.
Reaction Phase (0°C to RT):
Maintain at 0°C for 1 hour post-addition.
Allow the mixture to warm slowly to 20°C (Room Temperature) over 2 hours.
Purification Note: The unreacted diazepane stays in the aqueous phase at neutral/low pH, while the mono-amide extracts into DCM.
Troubleshooting & FAQs
Q1: I am observing high levels of the bis-acylated impurity (1,4-dibutyryl-1,4-diazepane). How do I fix this?
Diagnosis: The local concentration of butyryl chloride was too high relative to the mixing rate, or the temperature was too high during addition.
Solution:
Reduce Addition Temperature: Lower the bath temperature to -20°C.
Increase Dilution: Double the volume of solvent for the diazepane solution.
Reverse Addition: Not recommended for this chemistry (adding amine to acid chloride always favors bis-acylation).
Switch Reagents: Use Butyric Anhydride instead of the chloride. It is less reactive, allowing better kinetic differentiation between the first and second acylation steps.
Q2: The reaction mixture became viscous and turned yellow/brown.
Diagnosis: Oligomerization or oxidation of the free amine.
Solution:
Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).
Keep the temperature strictly below 25°C. Diazepanes are prone to oxidative degradation at elevated temperatures in solution.
Q3: My yield is low (<40%), but purity is high.
Diagnosis: Incomplete conversion due to sub-stoichiometric reagent or loss during workup.
Solution:
Workup Optimization: 1-(1,4-diazepan-1-yl)butan-1-one is water-soluble. Ensure the aqueous phase is saturated with NaCl (brine) and perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).
pH Control: Adjust the aqueous layer to pH ~10-11 before extraction to ensure the product is in the free base form (organic soluble).
Comparative Data: Temperature Effects
The following table summarizes the impact of temperature on the product distribution (Mono vs. Bis) based on standard diamine acylation kinetics.
Not Recommended. Favors thermodynamic bis-product.
References
Biocatalytic Monoacylation of Symmetrical Diamines. ACS Publications. Describes the challenges of selective acylation of 1,4-diazepane and strategies to overcome bis-acylation.
Synthesis of Diazepane Derivatives (Patent US20240246957A1). Google Patents. Details the synthesis of tert-butyl 7-(4-bromothiazol-2-yl)-1,4-diazepane-1-carboxylate, illustrating the standard protocol of 0°C addition for acylation steps.
1-(1,4-Diazepan-1-yl)butan-1-one Product Data. Santa Cruz Biotechnology. Confirms the existence and commercial availability of the specific target compound for verification.
[1][2][3][4][5][6][7]
Technical Support Center: 1,4-Diazepane Remediation
Ticket System: Open | Agent: Senior Application Scientist | Status: Active Introduction: Know Your Enemy User Query: "I used 1,4-diazepane (homopiperazine) in excess for a nucleophilic substitution, but I can't get rid o...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Open | Agent: Senior Application Scientist | Status: Active
Introduction: Know Your Enemy
User Query: "I used 1,4-diazepane (homopiperazine) in excess for a nucleophilic substitution, but I can't get rid of the unreacted starting material. It streaks on silica and co-elutes with my product. Help."
Technician Analysis:
1,4-Diazepane is a notorious "sticky" impurity. It is a seven-membered cyclic diamine with high polarity and basicity. Its secondary amine handles interact strongly with acidic silanols on silica gel, causing severe tailing that masks products. Furthermore, its high boiling point (~169°C) makes removal by standard rotary evaporation impossible.
This guide provides three tiered protocols for removal, ranging from extraction basics to advanced solid-supported scavenging.
Module 1: The Decision Matrix
Before choosing a protocol, analyze your product's properties against the impurity.
Figure 1: Triage decision tree for selecting the optimal purification method based on product basicity and lipophilicity.
Module 2: Extraction Protocols (The "Workup")
Protocol A: The Acid Wash (For Non-Basic Products)
If your product does not contain a basic nitrogen, this is the fastest method. 1,4-diazepane is a strong base; protonating it renders it ionic and water-soluble.
Dissolve: Take up crude mixture in a non-polar solvent (DCM or EtOAc).
Wash: Extract 3x with 1M HCl or 10% Citric Acid .
Mechanism:[1][2][3][4][5][6] 1,4-diazepane becomes the dihydrochloride or citrate salt and partitions 100% into the aqueous layer.
Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Partition Wash (For Lipophilic Basic Products)
If your product is basic but highly lipophilic (e.g., contains large aromatic groups), you can exploit the extreme water solubility of 1,4-diazepane.
Dissolve: Use EtOAc or Ether (avoid DCM if possible, as it solubilizes polar amines better than ethers).
Wash: Extract 5x with Brine/Water (1:1) .
Note: Do not use pure water initially, as emulsions may form. The high polarity of diazepane drives it into the aqueous phase, while the lipophilic product stays organic.
Verification: Check the organic layer by TLC.[7][8] If diazepane persists (ninhydrin stain), proceed to Module 3.
Module 3: Chromatography Solutions (The "Fix")
User Query: "I have to run a column. The diazepane is streaking from baseline to solvent front."
Technician Response:
Standard silica is acidic. It protonates the diazepane, causing it to "drag." You must neutralize the silica surface.[9]
Table 1: Mobile Phase Modifiers for Amine Purification
Pre-treat the Column: Flush the silica column with 3 CV (Column Volumes) of mobile phase containing 1% TEA before loading your sample. This "deactivates" the silica.[9]
The "DCM/MeOH/NH3" Trick: If using DCM/MeOH, do not just add aqueous ammonia (it separates). Use 7N Ammonia in Methanol (commercially available). A common gradient is DCM to 90:9:1 (DCM:MeOH:NH4OH).
Module 4: Advanced Scavenging (The "Polishing")
User Query: "My product is also a secondary amine. Extraction and chromatography aren't separating them well."
Technician Response:
This is the most difficult scenario. You need a Chemo-Selective Scavenger . Since 1,4-diazepane is a secondary amine, you can use electrophilic resins that react with it. If your product is a tertiary amine or lacks a nucleophilic center, this works perfectly. If your product is also a secondary amine, this method will not work (it will scavenge your product too).
The Solution: Isocyanate Resins
Polystyrene-bound Isocyanate (PS-NCO) reacts rapidly with secondary amines to form urea derivatives, which remain bound to the bead.
Figure 2: Workflow for removing nucleophilic amines using electrophilic scavenger resins.
Step-by-Step Protocol:
Calculate: Estimate the mmols of excess diazepane (e.g., if you used 2.0 eq and reacted 1.0 eq, you have 1.0 eq excess).
Load: Add 3-4 equivalents of PS-Isocyanate resin relative to the excess diazepane.
Solvent: Dissolve crude in DCM or THF (resins swell best in these).
Agitate: Shake gently at room temperature for 4–16 hours.
Test: TLC a small aliquot. The diazepane spot should be gone.
Filter: Filter through a fritted syringe or funnel. Wash resin with DCM.[2]
Concentrate: The filtrate contains your product, stripped of the amine.
References
Biotage. "Strategies for the Purification of Amines." Biotage Technical Guides. Available at: [Link]
PubChem. "1,4-Diazepane Compound Summary."[10][11] National Library of Medicine. Available at: [Link]
ResearchGate. "Covalent Scavengers for Primary and Secondary Amines." Combinatorial Chemistry Discussions. Available at: [Link]
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Available at: [Link]
Structural Elucidation and Comparative Spectral Analysis: 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Executive Summary & Application Context 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one represents a specialized scaffold in medicinal chemistry, often utilized as a "linker" or "spacer" moiety in fragment-based drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one represents a specialized scaffold in medicinal chemistry, often utilized as a "linker" or "spacer" moiety in fragment-based drug discovery (FBDD). Unlike its 6-membered analog (piperazine), the 7-membered homopiperazine (diazepane) ring introduces unique conformational flexibility and solubility profiles.
This guide provides a comparative technical analysis of the H-NMR and C-NMR spectral signatures of this molecule. It is designed for researchers needing to distinguish this specific 7-membered ring expansion from linear diamines or rigid piperazine alternatives.
Key Chemical Features[1][2][3][4][5][6][7][8]
Core: 1,4-Diazepane (Homopiperazine) – A fluxional 7-membered ring.
Acyl Tail: 2-Ethylbutanoyl (Diethylacetyl) – A branched, steric-heavy hydrophobic tail.
Critical Analytical Challenge: The molecule exhibits rotameric isomerism around the amide bond (
), leading to signal broadening or doubling in NMR spectra at ambient temperatures.
Structural Dynamics & Assignment Logic[9]
To accurately interpret the NMR data, one must understand the dynamic equilibrium in solution. The partial double-bond character of the amide nitrogen restricts rotation, creating two distinct environments (syn/anti) for the ring protons.
Visualization: Spectral Assignment Workflow
The following diagram outlines the logical flow for assigning peaks in this complex aliphatic/heterocyclic system.
Figure 1: Logical workflow for deconvoluting the spectral features of N-acyl diazepanes.
H-NMR Spectral Analysis (Proton)
Experimental Protocol:
Solvent:
(Standard) or (Recommended for resolving broad amide NH peaks).
Frequency: Minimum 400 MHz recommended to resolve the diazepane multiplets.
Temperature: 298 K (Ambient). Note: Heating to 350 K may be required to coalesce rotameric peaks.
The "Swallowtail" Pattern (The Acyl Group)
The 2-ethylbutanoyl group provides the most reliable anchor for assignment. It is chemically equivalent to a diethylacetyl group.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
Terminal Methyls
0.85 – 0.95
Triplet ()
6H
Distinct high-field signal; characteristic of ethyl termini.
Ethyl
1.45 – 1.65
Multiplet ()
4H
Diastereotopic nature may cause complex splitting.
-Methine ()
2.40 – 2.60
Multiplet ()
1H
Deshielded by the carbonyl; typically a quintet-like pattern.
The Diazepane Ring (The Heterocycle)
The 7-membered ring is fluxional (twist-boat/chair interconversion). The protons
to the amide nitrogen are magnetically non-equivalent due to slow rotation.
Position
Chemical Shift (, ppm)
Multiplicity
Assignment Logic
Ring ()
1.70 – 1.90
Quintet/Broad
The "bridge" carbons furthest from nitrogens; most shielded ring protons.
Ring to Amine ()
2.80 – 3.00
Multiplet
Adjacent to the secondary amine (); less deshielded than amide side.
Ring to Amide ()
3.30 – 3.60
Dual Multiplets
Diagnostic Feature: These protons often appear as two separate broad clusters due to rotamers.
Amine ()
1.8 – 2.5 (Broad)
Singlet (br)
Highly variable; shifts downfield in acidic or if H-bonded.
C-NMR Spectral Analysis (Carbon)
Experimental Protocol:
Decoupling: Proton-decoupled (
).
Scans: >512 scans recommended due to the lower sensitivity of the quaternary carbonyl and broad ring carbons.
Carbon Type
Shift (, ppm)
Notes
Amide Carbonyl ()
172.0 – 176.0
The most downfield peak. May appear as a doublet (split) if rotamer exchange is slow.
-Methine ()
45.0 – 48.0
The branching point of the acyl tail.
Ring -Amide ()
46.0 – 50.0
Often appears as two peaks of unequal intensity (major/minor rotamer).
Ring -Amine ()
48.0 – 52.0
Sharp peaks relative to the amide-adjacent carbons.
Ethyl
25.0 – 27.0
Typical alkane region.
Methyl
11.0 – 12.5
High field terminus.
Comparative Guide: Diazepane vs. Piperazine
This section compares the target molecule against its most common alternative: 1-(Piperazin-1-yl)-2-ethylbutan-1-one . This comparison is critical for researchers deciding between a 6-membered or 7-membered scaffold.
Feature
1,4-Diazepane (Target)
Piperazine (Alternative)
Implication for Research
Ring Size
7-Membered
6-Membered
Diazepane is more flexible, often fitting into larger/irregular binding pockets.
H-NMR Resolution
Low/Complex
High/Clear
Piperazine gives distinct triplets; Diazepane gives broad multiplets due to ring flip.
Conformational Dynamics
High (Twist-boat/Chair)
Low (Rigid Chair)
Diazepane incurs a higher entropic penalty upon binding but offers induced-fit potential.
Solubility (LogP)
Slightly Lower (More Polar)
Higher
Diazepane secondary amine is generally more basic ( ~9.5-10) than Piperazine ( ~9.8).
Spectral "Fingerprint"
Broadening at 3.3-3.6 ppm
Sharp Triplets at ~3.5 ppm
Use this to instantly verify if a ring expansion synthesis was successful.
Visualization: Conformational Energy Landscape
The following diagram illustrates why the Diazepane spectrum is broader and more complex than the Piperazine spectrum.
Figure 2: Comparison of conformational rigidity. The fast exchange of Diazepane conformers leads to the characteristic line broadening observed in H-NMR.
Troubleshooting & Validation Protocols
Issue: "Missing" or Broad Peaks
If the ring protons (
3.3–3.6 ppm) appear as an indistinct hump:
Diagnosis: Coalescence temperature is near ambient.[1] The rate of amide bond rotation matches the NMR timescale.
Solution (VT-NMR):
Heat to 323 K (50°C): Peaks will sharpen and coalesce into a simplified average set.
Cool to 253 K (-20°C): Rotation freezes; distinct peaks for syn and anti rotamers will appear (splitting the signals).
Issue: Distinguishing the
-Methine
The
proton at ~2.5 ppm can overlap with the solvent residual peak in DMSO ( ppm).
Protocol: Switch solvent to
or Methanol- . In , the methine typically shifts slightly, resolving away from the solvent peak.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Gómez-Calvario, V., & Rios, M. Y. (2019).[2] "1H and 13C NMR data, occurrence, biosynthesis, and biological activity of Piper amides." Magnetic Resonance in Chemistry, 57(12), 994-1070. [Link]
Juaristi, E. (Ed.). (1995).[3] Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers. (Context for Piperazine vs Diazepane dynamics).
Hellal, A., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[4] [Link]
A Senior Application Scientist's Guide to Validating the Purity of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a regulatory necessity. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a regulatory necessity. This guide provides an in-depth, technically-grounded protocol for validating the purity of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one, a small molecule of interest, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a self-validating and robust analytical method.
The Criticality of Purity Validation in Drug Development
The journey of a drug candidate from discovery to market is paved with stringent quality control checkpoints. The identity, strength, quality, and purity of drug substances and products are paramount to ensure patient safety and therapeutic efficacy.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive validation of analytical procedures to support these claims.[1][2][3] The International Council for Harmonisation (ICH) provides a globally recognized framework for these validation processes, with guidelines such as ICH Q2(R2) outlining the necessary performance characteristics of an analytical method.[3][4][5][6][7][8]
LC-MS has emerged as a powerful and indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[9] It couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, providing an orthogonal detection method that can confidently identify and quantify the target compound and its potential impurities.[9]
Understanding the Analyte: 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
A successful analytical method development begins with a thorough understanding of the analyte's physicochemical properties. 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one possesses key structural features that inform our LC-MS strategy:
Tertiary Amine (Diazepane Ring): The diazepane moiety contains two tertiary amine groups. Tertiary amines are readily protonated, making them ideal candidates for positive mode electrospray ionization (ESI), a soft ionization technique that typically yields protonated molecules ([M+H]+).[10][11]
Butanone Moiety: The butanone portion of the molecule can influence its chromatographic retention and fragmentation pattern in the mass spectrometer.
A critical aspect of purity validation is anticipating potential impurities. These can arise from the synthetic route, degradation, or storage. For a compound like 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one, potential impurities could include starting materials, reagents, by-products from side reactions, or degradation products. For instance, incomplete reactions could leave residual 1,4-diazepane or 2-ethylbutanoyl chloride. Side reactions could involve N-acylation at the second nitrogen of the diazepane ring or other unforeseen transformations.
A Validated LC-MS Protocol for Purity Determination
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] This protocol is designed to provide a high degree of assurance in the purity assessment of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one.
Experimental Workflow
The overall workflow for the LC-MS purity validation is depicted below:
Figure 1: A schematic of the LC-MS purity validation workflow.
Step-by-Step Methodology
1. Sample Preparation:
Objective: To prepare a solution of the analyte at a suitable concentration for LC-MS analysis, ensuring complete dissolution and minimizing degradation.
Protocol:
Accurately weigh approximately 1 mg of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one.
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. The choice of solvent should be based on the analyte's solubility.
Perform serial dilutions to prepare working solutions at concentrations appropriate for linearity and sensitivity assessments. A typical starting concentration for direct injection is in the low µg/mL range.
Filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
2. Liquid Chromatography (LC) Conditions:
Objective: To achieve optimal chromatographic separation of the main compound from any potential impurities.
Rationale: A C18 column is a good starting point for many small molecules due to its versatility in retaining compounds with moderate lipophilicity.[12] The use of formic acid in the mobile phase serves to protonate the tertiary amine groups, improving peak shape and enhancing ionization efficiency in positive ESI mode.[12] A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected.
Parameters:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: 5% B (re-equilibration)
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
Objective: To detect and identify the target compound and any impurities based on their mass-to-charge ratio (m/z).
Rationale: Positive electrospray ionization is chosen due to the basic nature of the tertiary amines in the diazepane ring.[10] A full scan mode is used for initial screening to detect all ionizable species within a specified mass range. For targeted analysis and quantitation, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.[13]
The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is important to note that this calculation assumes that all compounds have a similar ionization efficiency. For a more accurate assessment, especially when dealing with known impurities, a relative response factor can be determined using reference standards of the impurities.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[4][7][8][15] The core validation parameters, as outlined by ICH guidelines, are crucial for demonstrating the method's reliability.[3][5]
Validation Parameters and Acceptance Criteria
Parameter
Objective
Typical Acceptance Criteria
Specificity
To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities or other components.[5][16]
The main peak should be well-resolved from any impurity peaks. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the main peak.
Linearity
To establish a linear relationship between the analyte concentration and the analytical response over a defined range.[5]
Correlation coefficient (r²) ≥ 0.99
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
Typically 80-120% of the test concentration for an assay.[16]
Accuracy
The closeness of the test results to the true value.[5]
Recovery of 98-102% for spiked samples.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
Signal-to-noise ratio of ≥ 3
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.[17]
Signal-to-noise ratio of ≥ 10
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
No significant change in results with minor variations in flow rate, column temperature, or mobile phase composition.
Comparative Analysis: Differentiating the Target Compound from Potential Impurities
To showcase the specificity of the developed method, a comparative analysis against potential process-related impurities is essential. Let's consider two hypothetical impurities:
Impurity B: A di-acylated by-product where both nitrogens of the diazepane ring are acylated with 2-ethylbutanoyl groups.
Expected LC-MS Behavior
Compound
Expected Retention Time
Expected [M+H]⁺ (m/z)
Rationale
1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one
Intermediate
199.18
The primary analyte with moderate polarity.
Impurity A (1,4-Diazepane)
Early eluting
101.11
More polar than the acylated product, will have less retention on a C18 column.
Impurity B (Di-acylated by-product)
Late eluting
297.26
More lipophilic due to the two acyl chains, leading to stronger retention on a C18 column.
Visualizing the Separation
Figure 2: Expected chromatographic separation and mass detection of the analyte and potential impurities.
Conclusion: Ensuring Confidence in Your Results
This guide has provided a comprehensive framework for validating the purity of 1-(1,4-Diazepan-1-yl)-2-ethylbutan-1-one using LC-MS. By understanding the underlying scientific principles and adhering to a rigorous validation protocol grounded in regulatory guidelines, researchers can have a high degree of confidence in their analytical results. The presented methodology is not merely a set of instructions but a self-validating system that ensures the generation of accurate, reliable, and defensible data—a critical component in the successful development of new therapeutic agents.
References
FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from a placeholder URL as the direct link may not be stable.
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved from a placeholder URL as the direct link may not be stable.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from a placeholder URL as the direct link may not be stable.
FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS. Retrieved from a placeholder URL as the direct link may not be stable.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from a placeholder URL as the direct link may not be stable.
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures. (2023, November 30). ICH. Retrieved from a placeholder URL as the direct link may not be stable.
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from a placeholder URL as the direct link may not be stable.
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC. Retrieved from a placeholder URL as the direct link may not be stable.
Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. (2023, April 12). PMC. Retrieved from a placeholder URL as the direct link may not be stable.
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from a placeholder URL as the direct link may not be stable.
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review. Retrieved from a placeholder URL as the direct link may not be stable.
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from a placeholder URL as the direct link may not be stable.
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from a placeholder URL as the direct link may not be stable.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). PMC. Retrieved from a placeholder URL as the direct link may not be stable.
Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17). Agilent. Retrieved from a placeholder URL as the direct link may not be stable.
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from a placeholder URL as the direct link may not be stable.
Comparative SAR Guide: 1,4-Diazepane vs. Pyrrolidine Scaffolds in CNS Drug Discovery
Executive Summary In the optimization of central nervous system (CNS) ligands, the choice of the saturated nitrogenous heterocycle is a pivotal decision point. This guide objectively compares two distinct scaffolds: Pyrr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of central nervous system (CNS) ligands, the choice of the saturated nitrogenous heterocycle is a pivotal decision point. This guide objectively compares two distinct scaffolds: Pyrrolidine (a 5-membered, mono-nitrogen, semi-rigid ring) and 1,4-Diazepane (a 7-membered, di-nitrogen, flexible homopiperazine ring).[1]
While pyrrolidine is often employed to reduce molecular weight (MW) and constrain the orientation of basic nitrogen, 1,4-diazepane offers a unique "linker-headgroup" duality.[1] Experimental data suggests that while pyrrolidine derivatives often exhibit higher intrinsic ligand efficiency (LE) due to their compact size, diazepane derivatives frequently demonstrate superior solubility profiles and unique selectivity patterns in G-protein coupled receptors (GPCRs), particularly Histamine H3 and Sigma-1 receptors.[1]
Physicochemical & Structural Analysis
The fundamental difference between these scaffolds lies in their topology and basicity. The 1,4-diazepane ring is not merely a "larger piperazine"; its 7-membered flexibility allows it to adopt twisted-chair and twist-boat conformations that are energetically inaccessible to the rigid pyrrolidine.[1]
Diazepane increases steric bulk; Pyrrolidine is compact.[1]
Conformational Flexibility
Low (Envelope/Twist)
High (Twist-chair/Boat)
Diazepane incurs a higher entropic penalty upon binding but can adapt to induced-fit pockets.[1]
Basicity (pKa of conj. acid)
~11.3 (Secondary amine)
~9.6 (N1) / ~4.8 (N4)
Pyrrolidine is a stronger base, critical for ionic interactions (e.g., Asp/Glu residues).
H-Bond Donors/Acceptors
1 HBD / 1 HBA
2 HBD / 2 HBA (Unsub)
Diazepane offers an additional vector for H-bonding or derivatization.[1]
LogP Contribution
Lower (Compact polar)
Lower (High TPSA)
Diazepane generally lowers LogP more than pyrrolidine due to the second nitrogen.
Metabolic Liability
-C hydroxylation
N-dealkylation, N-oxidation
Pyrrolidine is prone to reactive iminium ion formation; Diazepane is generally more robust to ring opening.[1]
Target-Specific SAR Case Studies
Case Study A: Histamine H3 Receptor Antagonists
Context: H3 antagonists require a basic amine pharmacophore to interact with the conserved Aspartic acid (Asp114 in human H3R).
Pyrrolidine Performance:
Mechanism: Acts as a compact basic headgroup. The rigid geometry directs the lone pair efficiently toward the Asp residue.
Data: In a series of non-imidazole H3 antagonists, pyrrolidine analogs often show sub-nanomolar
values. However, they can suffer from hERG channel liability if the lipophilicity of the tail group is too high.
Limitation: The lack of a second attachment point limits its use as a linker.
1,4-Diazepane Performance:
Mechanism: The homopiperazine ring acts as a "spanning" element. One nitrogen binds the Asp residue, while the second nitrogen serves as a distal attachment point for lipophilic tails.
Data: Diazepane derivatives (e.g., A-320436) have demonstrated high potency (
< 10 nM) and, crucially, improved selectivity over H4 receptors compared to smaller ring analogs. The 7-membered ring's flexibility allows the molecule to avoid steric clashes within the H3R binding tunnel that rigid piperazines might encounter.[1]
Case Study B: Sigma-1 Receptor (
R) Ligands
Context:
R ligands modulate intracellular calcium and ER stress.[1][2] The pharmacophore typically requires a basic nitrogen flanked by hydrophobic regions.
Experimental Insight: A study expanding piperidine-based
ligands to 1,4-diazepane analogs revealed a "ring-expansion effect."[1]
Result: The diazepane derivatives maintained high affinity (
= 8–19 nM) but showed significantly reduced cytotoxicity in SH-SY5Y cells compared to their smaller counterparts.[1] The 7-membered ring allowed for a specific folding conformation that minimized off-target interactions while maximizing the hydrophobic fit in the R pocket.[1]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting between these scaffolds during Lead Optimization.
Caption: Strategic decision tree for scaffold selection based on steric constraints, linker requirements, and solubility profiles.
Experimental Protocols
Protocol A: Parallel Synthesis via Reductive Amination
This protocol is validated for installing both pyrrolidine and Boc-protected 1,4-diazepane onto an aldehyde-bearing core.[1]
Reagents:
Aldehyde substrate (1.0 eq)
Amine: Pyrrolidine OR 1-Boc-1,4-diazepane (1.2 eq)[1]
Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde substrate (0.5 mmol) in DCE (5 mL). Add the amine (0.6 mmol) and Acetic Acid (0.5 mmol).
Equilibration: Stir at room temperature (RT) for 30–60 minutes under
atmosphere. Note: This allows the iminium ion to form, which is the active species for reduction.
Reduction: Add STAB (0.75 mmol) in a single portion. Evolution of gas may occur.
Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+) and appearance of the amine product (M+1).
Quench & Workup: Quench with sat.
(5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over , and concentrate.
Deprotection (Diazepane only): Treat the crude Boc-diazepane intermediate with TFA/DCM (1:4) for 1 hour to expose the secondary amine, if required for further derivatization.
Protocol B: Microsomal Stability Assay
To compare the metabolic stability of the two scaffolds.
Materials:
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
NADPH Regenerating System.
Test Compounds (10 mM DMSO stock).
Workflow:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spiking test compounds to a final concentration of 1
(0.1% DMSO). Incubate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to initiate metabolism.
Sampling: Aliquot 50
samples at t = 0, 5, 15, 30, and 60 mins.
Quenching: Immediately dispense into 150
ice-cold acetonitrile containing Internal Standard (IS).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Expectation: Pyrrolidine rings often show higher intrinsic clearance (
) due to accessible -carbon oxidation compared to the sterically bulkier diazepane.
Conclusion and Recommendation
The choice between diazepane and pyrrolidine is rarely a simple swap but a strategic decision based on the binding site topology and ADME requirements.
Select Pyrrolidine when targeting small, hydrophobic pockets where Ligand Efficiency (LE) is paramount and the basic center must be rigidly positioned (e.g., specific kinase hinge binders or compact GPCR orthosteric sites).
Select 1,4-Diazepane when designing dual-acting ligands or "spanning" inhibitors where the heterocycle serves as a soluble linker.[1] Its ability to adopt multiple conformations allows it to find energy minima in "floppy" binding sites (e.g., Sigma-1, H3R loop regions) often inaccessible to rigid analogs.[1]
References
Comparison of H3 Antagonists: Cowart, M. D., et al. "Rotationally constrained 2-(4-aminophenyl)benzothiazoles: novel histamine H3 receptor antagonists with high affinity and improved pharmacokinetic properties."[1] Journal of Medicinal Chemistry, 2005.
Diazepane in Sigma Receptors: Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands."[1] ACS Omega, 2020.
Pyrrolidine Scaffold Review: Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021.
Metabolic Stability of Nitrogen Heterocycles: Kalgutkar, A. S., et al. "Metabolism-guided drug design for overcoming safety hazards in drug discovery."[1] Chemical Research in Toxicology, 2005.
H3 Receptor SAR: Berlin, M., et al. "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2008.
In the landscape of bioactive amides and potential New Psychoactive Substances (NPS), distinguishing the homopiperazine (1,4-diazepane) scaffold from its 6-membered piperazine analogs is a critical analytical challenge. This guide outlines a definitive protocol to distinguish the target molecule from its two primary classes of structural isomers:
Acyl-Chain Isomers: Linear or isomeric branched acyl derivatives (e.g., 1-(1,4-diazepan-1-yl)hexan-1-one).
The 2-ethylbutanoyl moiety provides a unique steric and spectroscopic signature that, when combined with the specific relaxation properties of the 7-membered diazepane ring, allows for unambiguous identification using a combined GC-MS and NMR workflow.
Mass Spectrometry: Fragmentation & Screening
Objective: Differentiate the diazepane core from piperazine isomers using Electron Ionization (EI) fragmentation patterns.
Mechanistic Insight
While both diazepane and piperazine amides exhibit alpha-cleavage adjacent to the carbonyl, the ring stability dictates the lower mass ion abundance.
Diazepane (7-membered): Undergoes ring opening to form characteristic alkene-amine fragments. The loss of ethylene (
) is less favorable than in piperazines, often preserving larger ring fragments.
Piperazine (6-membered): Characteristically produces a base peak at m/z 85 or 99 (depending on substitution) due to ring fragmentation.
Acyl Chain (2-ethylbutyl): The symmetric ethyl branching facilitates a specific McLafferty rearrangement not seen in linear hexanoyl isomers.
Fragmentation Pathway Diagram
The following decision tree illustrates the logic for assigning the structure based on MS/MS or EI data.
Figure 1: MS Fragmentation logic distinguishing ring size and acyl branching.
Comparative Ion Table
Fragment Type
Target: Diazepane-2-ethylbutanoyl
Isomer: Methylpiperazine-2-ethylbutanoyl
Isomer: Diazepane-Hexanoyl
Molecular Ion ()
198
198
198
Base Peak (Acyl Loss)
m/z 99 (Diazepane ring)
m/z 99 (Methylpiperazine ring)
m/z 99
Ring Fragment
56 (CHN)
70 (CHN)
56
Acyl Fragment
71 (2-ethylbutyl carbocation)
71
43/57 (Propyl/Butyl)
McLafferty
Prominent (due to -H)
Prominent
Weak/Distinct Pattern
NMR Spectroscopy: The Gold Standard
Objective: Conclusively map the carbon skeleton and ring size using 1D and 2D NMR.
H-NMR Signature: The "Diethyl" Fingerprint
The 2-ethylbutanoyl group possesses a plane of symmetry (unless the slow rotation of the amide bond induces magnetic non-equivalence).
Target (2-ethylbutanoyl): Look for a distinct 6H triplet (methyls) and a 4H non-equivalent multiplet (methylenes) coupled to a 1H methine .
Isomer (Hexanoyl): A 3H triplet (terminal methyl) and a broad methylene envelope.
Isomer (Methylpiperazine): A distinct 3H doublet in the aliphatic region (0.9–1.2 ppm) arising from the ring methyl. The target diazepane has NO methyl doublets.
Ring Analysis (COSY/HSQC)
The 1,4-diazepane ring has two distinct ethylene bridges:
N1–C2–C3–N4: A 2-carbon bridge (similar to piperazine).
N1–C7–C6–C5–N4: A 3-carbon bridge (unique to diazepane).
Experimental Logic:
In a COSY (Correlation Spectroscopy) experiment, the 3-carbon bridge will show a continuous
coupling chain: . The central methylene (C6) will show correlations to two other methylene groups. In piperazine (or methylpiperazine), no methylene is connected to two other methylenes; every carbon is adjacent to a nitrogen.
NMR Decision Tree
Figure 2: NMR workflow for structural confirmation.
Experimental Protocols
Sample Preparation for GC-MS
Extraction: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.
Derivatization (Optional): If the sample is a salt, basify with 10%
and extract into ethyl acetate to ensure the free base is analyzed.
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.
GC-MS Instrument Parameters
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet: Splitless mode, 250°C.
Oven Program:
Initial: 60°C (hold 1 min).
Ramp 1: 20°C/min to 280°C.
Final: 280°C (hold 5 min).
MS Source: 230°C, Electron Ionization (70 eV).
Scan Range: m/z 40–450.
NMR Acquisition Parameters
Solvent: Deuterated Chloroform (
) or DMSO- (use DMSO if amide rotamers cause broadening in ).
Concentration: 5–10 mg in 600 µL solvent.
Experiments:
1H (Proton): 16 scans, 2s relaxation delay.
COSY: Gradient-selected, 256 increments.
13C (Carbon): Proton-decoupled, 512 scans (critical for observing the carbonyl carbon ~175 ppm).
References
Synthesis and biological activity of piperazine and diazepane amides.
Source: National Institutes of Health (PubMed)
URL:[Link]
Mass Spectrometry - Fragmentation Patterns.
Source: Chemistry LibreTexts
URL:[Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
Source: Oxford Instruments Application Notes
URL:[Link]
Diazepam (Structural Analog Reference).
Source: PubChem
URL:[1][Link]